Spiro[2.5]oct-4-ylamine hydrochloride CAS number and safety data sheets
CAS: 1965308-89-7[1][2][3][4] Part 1: Executive Summary Spiro[2.5]oct-4-ylamine hydrochloride (CAS: 1965308-89-7) is a high-value aliphatic amine building block characterized by a spirocyclic core fusing a cyclopropane r...
Author: BenchChem Technical Support Team. Date: February 2026
CAS: 1965308-89-7[1][2][3][4]
Part 1: Executive Summary
Spiro[2.5]oct-4-ylamine hydrochloride (CAS: 1965308-89-7) is a high-value aliphatic amine building block characterized by a spirocyclic core fusing a cyclopropane ring with a cyclohexane ring. In modern medicinal chemistry, this scaffold represents a strategic tool for "escaping flatland"—increasing the fraction of sp3-hybridized carbons (
) in drug candidates to improve solubility and target selectivity while reducing off-target toxicity.
As a Senior Application Scientist, I present this guide to bridge the gap between basic chemical data and applied pharmaceutical development. This document details the compound's physicochemical properties, safety protocols (SDS), synthetic logic, and application in structure-activity relationship (SAR) studies.
Part 2: Chemical Identity & Properties[1][3][4][5][6][7][8][9][10]
The unique feature of this compound is the spiro[2.5]octane skeleton.[1] The amine functionality at the C4 position places it directly adjacent to the spiro quaternary center. This creates a neopentyl-like steric environment, offering resistance to metabolic degradation (e.g., by monoamine oxidases) compared to linear aliphatic amines.
Bicyclic spiro system; cyclopropane (C1-C2) and cyclohexane (C4-C8) sharing C3.[2] Amine at C4.[1][3][4]
Appearance
White to off-white crystalline solid
Solubility
Soluble in water, DMSO, Methanol
Acidity (pKa)
~10.5 (Estimated for primary aliphatic amine)
Part 3: Safety Data Sheet (SDS) Analysis
Hazard Classification (GHS):
Based on the structural class (primary aliphatic amine salt) and available vendor data, this compound is classified as an irritant. It does not possess the high vapor pressure of the free base, reducing inhalation risk, but standard precautions for corrosive/irritant solids apply.
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do.[7][8] Continue rinsing.[9][7][8]
DOT Diagram: Safety & Handling Decision Matrix
Caption: Operational workflow for safe handling and spill response based on physical state.
Part 4: Synthesis & Manufacturing Logic
The synthesis of Spiro[2.5]oct-4-ylamine typically relies on the construction of the spirocyclic core followed by functional group manipulation.[1] The most robust pathway for researchers involves the reductive amination of the corresponding ketone.
Synthetic Pathway Analysis
Core Formation: Cyclopropanation of a cyclohexenone derivative or alkylation of a malonate derivative to form the spiro[2.5]octane skeleton.
Ketone Intermediate: Isolation of Spiro[2.5]octan-4-one (CAS 2205-98-3).
Amine Installation: Conversion of the ketone to an oxime or imine, followed by reduction to the amine.
Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the stable hydrochloride salt.
DOT Diagram: Synthetic Retrosynthesis
Caption: Step-wise synthetic route from commercial precursors to the target hydrochloride salt.
Part 5: Application in Drug Discovery
Why this molecule?
In the "Escape from Flatland" era of drug design, spirocyclic amines serve as superior bioisosteres to morpholines, piperidines, or cyclohexylamines.
Conformational Restriction: The spiro linkage locks the orientation of the amine relative to the cyclopropane ring. This reduces the entropic penalty upon binding to a protein target.
Metabolic Stability: The C4 position is sterically shielded by the spiro-cyclopropane. This hinders the approach of Cytochrome P450 enzymes, potentially extending the half-life (
) of drugs containing this moiety.
Vector Control: The amine exit vector is distinct from standard cyclohexylamines, allowing novel exploration of binding pockets.
Part 6: Experimental Protocols
Protocol A: Standard Amide Coupling (Drug Discovery Workflow)
Objective: To couple Spiro[2.5]oct-4-ylamine HCl with a carboxylic acid (R-COOH) to form an amide.
Dissolution: In a vial, dissolve the Carboxylic Acid (0.5 mmol) in DMF (2 mL).
Activation: Add HATU (0.6 mmol) and stir for 5 minutes at Room Temperature (RT) to activate the acid.
Free Basing: In a separate vial, suspend Spiro[2.5]oct-4-ylamine HCl (0.5 mmol) in DMF (1 mL) and add DIPEA (1.5 mmol). Note: The solution should clarify as the free base is liberated.
Coupling: Add the amine solution to the activated acid solution.
Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 of product).
Workup: Dilute with EtOAc, wash with saturated
, water, and brine. Dry over and concentrate.
Protocol B: Storage & Stability Verification
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The HCl salt is hygroscopic; protect from moisture.
QC Check: Before use, verify integrity via 1H NMR.
Diagnostic Signal: The cyclopropane protons (4H) typically appear as multiplets upfield (0.2 – 0.8 ppm). The CH-NH2 proton will appear around 2.8 – 3.2 ppm depending on solvent (
vs ).
References
Chemspace. (n.d.). Compound CSSB00102564409 Data. Retrieved February 22, 2026, from [Link]
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.
PubChem. (n.d.).[6] Spiro[2.5]octan-4-one (Precursor Data). Retrieved February 22, 2026, from [Link]
Molecular weight and formula of Spiro[2.5]oct-4-ylamine HCl
The following technical guide details the molecular identity, synthesis, and medicinal chemistry applications of Spiro[2.5]oct-4-ylamine HCl . High-Fsp³ Scaffold for Next-Generation Drug Discovery Executive Summary Spiro...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the molecular identity, synthesis, and medicinal chemistry applications of Spiro[2.5]oct-4-ylamine HCl .
High-Fsp³ Scaffold for Next-Generation Drug Discovery
Executive Summary
Spiro[2.5]oct-4-ylamine Hydrochloride (CAS: 1965308-89-7) is a bicyclic primary amine characterized by a spirocyclic fusion between a cyclopropane and a cyclohexane ring. As a "medicinally privileged" scaffold, it represents a critical tool in the "Escape from Flatland" strategy, offering researchers a way to increase the fraction of sp³-hybridized carbons (
) in drug candidates without significantly increasing molecular weight. This conformational restriction modulates lipophilicity, improves metabolic stability, and provides unique vectors for target engagement compared to flat aromatic amines or flexible cyclohexylamines.
The spiro[2.5]octane core introduces a permanent orthogonal kink in the molecule. Unlike a simple cyclohexyl ring, which can flip between chair and boat conformations, the spiro-fusion at C4 (relative to the amine) locks the cyclohexane ring into a more rigid conformation.
Vector Control: The amine group is projected in a specific vector defined by the steric bulk of the cyclopropane ring.
Basicity Modulation: The proximity of the cyclopropyl group (an electron-donating group via hyperconjugation, but also sterically demanding) can subtly influence the pKa of the adjacent amine compared to cyclohexylamine.
"Escape from Flatland"
Increasing
correlates with improved clinical success rates.[1] Spiro[2.5]oct-4-ylamine serves as a bioisostere for:
Ortho-substituted anilines: Mimics the steric bulk without the metabolic liability of an aromatic ring.
2-Methylcyclohexylamine: Provides a similar steric profile but with a gem-dimethyl-like block that cannot undergo metabolic hydroxylation as easily as a methyl group.
Figure 1: Medicinal chemistry logic for transitioning from flat scaffolds to spirocyclic systems.
Synthesis Protocol
The synthesis of Spiro[2.5]oct-4-ylamine HCl is typically achieved via a Simmons-Smith cyclopropanation followed by reductive amination . This route ensures high regioselectivity.
Step 1: Synthesis of Spiro[2.5]octan-4-one
The key intermediate is the ketone.[2] Direct alkylation of cyclohexanone can lead to poly-alkylation; therefore, the cyclopropanation of an exocyclic enone is preferred for high purity.
Reagents: 2-Methylenecyclohexanone (generated in situ), Zn-Cu couple, Diiodomethane (
), Diethyl ether.
Protocol:
Generate 2-methylenecyclohexanone via thermal decomposition of the corresponding Mannich base (2-((dimethylamino)methyl)cyclohexanone) or purchase if stabilized.
Prepare the Simmons-Smith reagent: Activate Zn-Cu couple in anhydrous ether under
.
Add
slowly to the suspension.
Add the enone solution dropwise at reflux. The zinc carbenoid adds across the exocyclic double bond.
Quench: Saturated
.
Purification: Distillation or Silica Gel Chromatography (Hexanes/EtOAc).
Yield: Typically 60-75%.
Step 2: Reductive Amination to Spiro[2.5]oct-4-ylamine
Dissolve Spiro[2.5]octan-4-one (1.0 eq) in dry Methanol.
Add
(10.0 eq) to form the imine in situ. Stir for 2 hours at RT.
Cool to 0°C and add
(1.5 eq) portion-wise.
Stir overnight at RT.
Workup: Acidify with 1N HCl to decompose excess hydride, then basify with NaOH to pH > 12. Extract with DCM.
Step 3: Salt Formation (HCl)
Protocol:
Dissolve the free amine oil in anhydrous Diethyl Ether or Dioxane.
Add 4M HCl in Dioxane dropwise at 0°C.
The white precipitate (Spiro[2.5]oct-4-ylamine HCl) is filtered, washed with cold ether, and dried under vacuum.
Figure 2: Synthetic pathway from cyclohexanone to the final hydrochloride salt.
Applications in Drug Development
Library Synthesis
This amine is an ideal "capping group" for building diversity in:
Kinase Inhibitors: Replacing the solvent-front solvent-exposed piperazine or morpholine rings.
GPCR Ligands: As a replacement for the cyclohexyl moiety in aminergic GPCR antagonists (e.g., CCR5, Muscarinic receptors).
Bioisosteric Replacement Strategy
Researchers utilize this scaffold when a lead compound containing a cyclohexylamine shows:
High Clearance: The spiro-cyclopropane blocks the C4 position (relative to the original ring), preventing metabolic oxidation at what would be the susceptible 3- or 4-position of a cyclohexyl ring.
Low Selectivity: The rigid bulk of the spiro system can clash with off-target binding pockets that tolerate the more flexible simple cyclohexane.
Handling: Handle in a fume hood. The free base is volatile and may absorb
from the air; store as the HCl salt in a desiccator at RT or 4°C.
References
BenchChem. Spiro[2.5]oct-4-ylamine hydrochloride Product Data. Retrieved from
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.
Smith, R. D., & Simmons, H. E. (1958). Norcarane. Organic Syntheses, 41, 72. (Foundational Simmons-Smith protocol).
PubChem. Spiro[2.5]octan-4-one Compound Summary. National Library of Medicine.
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction. Organic Reactions. (Comprehensive review of the cyclopropanation mechanism).
An In-depth Technical Guide to the pKa and Ionization of Spiro[2.5]oct-4-ylamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Executive Summary The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmac...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. For ionizable molecules, the pKa value dictates the degree of ionization at a given pH, which in turn governs critical drug-like properties including solubility, permeability, metabolic stability, and target binding.[1][2][3] This guide provides a comprehensive technical overview of the theoretical and practical considerations for determining the pKa of Spiro[2.5]oct-4-ylamine hydrochloride, a novel spirocyclic amine of interest in medicinal chemistry. Spirocyclic scaffolds are increasingly utilized in drug design to enhance three-dimensionality and modulate physicochemical properties.[4][5] This document details the gold-standard experimental method of potentiometric titration, outlines computational prediction approaches, and discusses the critical implications of the pKa value for drug development.
Introduction: The Significance of Spiro[2.5]oct-4-ylamine and its pKa
Spiro[2.5]oct-4-ylamine is a primary aliphatic amine built upon a spiro[2.5]octane framework. This rigid, three-dimensional scaffold is of significant interest in drug discovery, as the introduction of spirocenters can improve compound potency and selectivity while favorably modulating properties like solubility and metabolic stability.[4] The molecule's primary amine group (-NH₂) is a basic center, meaning it can accept a proton (H⁺) to form its conjugate acid, the spiro[2.5]oct-4-ylammonium ion (-NH₃⁺). The hydrochloride salt form indicates that the compound is supplied in this protonated, ionized state.
The equilibrium between the neutral (free base) and protonated (ammonium salt) forms is governed by the pKa of the conjugate acid and the pH of the surrounding environment. Understanding this equilibrium is not merely an academic exercise; it is essential for predicting a drug's behavior in biological systems.[3] The gastrointestinal tract, for instance, presents a wide pH gradient, from the highly acidic stomach (pH 1.5-3.5) to the more alkaline small intestine (pH 6.0-7.5).[6] The ionization state of Spiro[2.5]oct-4-ylamine across this gradient will directly impact its absorption, distribution, metabolism, and excretion (ADME).[1][3]
Theoretical Framework: Ionization and the Henderson-Hasselbalch Equation
The ionization of Spiro[2.5]oct-4-ylamine (represented as B) in an aqueous solution is described by the following equilibrium:
The pKa refers to the acid dissociation constant of the conjugate acid (BH⁺). The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the concentrations of the deprotonated (base, B) and protonated (conjugate acid, BH⁺) species.[14][15]
pH = pKa + log ( [B] / [BH⁺] )
From this equation, several key principles emerge:
When pH = pKa : The concentrations of the free base and the protonated conjugate acid are equal ([B] = [BH⁺]). The compound is 50% ionized.[16]
When pH < pKa : The logarithmic term is negative, meaning the concentration of the protonated form [BH⁺] is greater than the free base [B]. For a basic amine like this, at a pH below its pKa, it will be more than 50% ionized.
When pH > pKa : The logarithmic term is positive, indicating that the concentration of the free base [B] is greater than the protonated form [BH⁺].
The diagram below illustrates the relationship between pH, pKa, and the relative populations of the ionized and unionized species for a hypothetical amine with a pKa of 10.0, which serves as a reasonable estimate for Spiro[2.5]oct-4-ylamine.
Caption: Ionization state of an amine as a function of pH relative to its pKa.
Part I: Experimental Determination of pKa
For novel compounds, direct experimental measurement of pKa is the most reliable approach. Several methods exist, including UV-Vis spectrophotometry and capillary electrophoresis, but potentiometric titration is considered the gold standard due to its precision and applicability to a wide range of compounds.[17][18][19]
Method Selection: Potentiometric Titration
Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong acid or base) is added in small, precise increments.[17][18] For Spiro[2.5]oct-4-ylamine hydrochloride, which is the salt of a weak base, the titration would be performed with a standardized strong base, such as sodium hydroxide (NaOH). The resulting titration curve (pH vs. volume of titrant) allows for the precise determination of the pKa.
Causality Behind Experimental Choices:
Why a strong base titrant? The hydrochloride salt is already protonated (BH⁺). Adding a strong base (OH⁻) systematically removes protons, converting BH⁺ back to the free base B, allowing the full titration curve to be observed.
Why a constant ionic strength? The activity of ions, and thus the measured pH, is influenced by the total ionic concentration of the solution. Using an inert salt like potassium chloride (KCl) maintains a constant ionic strength, ensuring that pH changes are due solely to the acid-base reaction.[20]
Why purge with nitrogen? Carbon dioxide from the atmosphere can dissolve in the basic solution to form carbonic acid, which would react with the titrant and introduce errors. Purging with an inert gas like nitrogen removes dissolved CO₂.[19][20]
Detailed Protocol: Potentiometric Titration
This protocol provides a self-validating system for the accurate determination of the pKa of Spiro[2.5]oct-4-ylamine hydrochloride.
Standardized 0.1 M Sodium Hydroxide (NaOH), carbonate-free
Standardized 0.1 M Hydrochloric Acid (HCl)
Potassium Chloride (KCl) for ionic strength adjustment
Certified pH buffers (e.g., pH 4.01, 7.00, 10.01)
High-purity water (e.g., Type I or II)
Instrumentation:
High-precision autotitrator or a manual burette with a pH meter and electrode
Magnetic stirrer and stir bar
Analytical balance
Step-by-Step Methodology:
Instrument Calibration: Calibrate the pH meter using at least three certified buffers (e.g., 4.01, 7.00, 10.01) that bracket the expected pKa range.[20]
Titrant Validation: Confirm the concentration of the 0.1 M NaOH solution by titrating against a primary standard, such as potassium hydrogen phthalate (KHP).
Sample Preparation:
Accurately weigh an amount of Spiro[2.5]oct-4-ylamine hydrochloride to achieve a final concentration between 1 mM and 10 mM.[19][20] A lower concentration limit is often around 10⁻⁴ M.[17][18]
Dissolve the sample in a fixed volume of high-purity water.
Add KCl to the solution to achieve a constant ionic strength, typically 0.15 M.[20]
Blank Titration: Perform a titration on a solution containing only water and KCl (no sample) with the 0.1 M NaOH titrant. This "blank" titration corrects for any background effects from the solvent.[18]
Titration of the Analyte:
Place the sample solution in a jacketed vessel to maintain a constant temperature (e.g., 25 °C).
Immerse the calibrated pH electrode and the titrant delivery tube into the solution.
Begin stirring at a constant, moderate speed.
Purge the solution with nitrogen for 5-10 minutes before starting and maintain a gentle nitrogen blanket over the solution throughout the titration.[19][20]
Start the titration, adding the 0.1 M NaOH titrant in small, defined increments. Record the pH after each addition, ensuring the reading is stable.
Data Analysis:
Plot the recorded pH values against the volume of NaOH added to generate the titration curve.
Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot corresponds to the equivalence point.
The pKa is the pH value at the half-equivalence point.[20] At this point, exactly half of the BH⁺ has been converted to B, and therefore [BH⁺] = [B], making pH = pKa according to the Henderson-Hasselbalch equation.
The experimental workflow is summarized in the diagram below.
Caption: Workflow for pKa determination by potentiometric titration.
Part II: Computational Prediction of pKa
In early-stage drug discovery, where physical samples may be scarce, computational (in silico) methods provide a rapid and cost-effective means of estimating pKa.[2][21] These tools are invaluable for prioritizing synthetic targets and building structure-activity relationships.
Methodologies:
Computational pKa predictors generally fall into two categories:
Empirical/Knowledge-Based Methods: These methods rely on large databases of experimentally determined pKa values.[22] They use algorithms to identify the ionizable center in a query molecule and match it to similar substructures in the database, applying corrections for the influence of nearby functional groups. Software like ACD/Labs pKa DB and ChemAxon's Marvin are examples.[22][23]
Quantum Mechanics (QM) Methods: These "first-principles" approaches calculate the energy difference between the protonated and deprotonated states of a molecule. While potentially more accurate for truly novel scaffolds, they are computationally intensive.[21][22] Machine learning models are increasingly being used to accelerate these QM-based calculations.[21]
Leading Software Platforms:
ACD/Labs pKa DB: A widely used empirical tool that predicts pKa based on a vast internal database of experimental values.[23]
Schrödinger Epik: Utilizes machine learning and graph convolutional neural networks to predict pKa values and protonation state distributions across a broad chemical space.[24]
MoKa: Employs an algorithm based on descriptors derived from molecular interaction fields, trained on a large set of experimental pKa values.[25]
The general workflow for using these tools is straightforward, as depicted below.
Caption: Conceptual workflow for in silico pKa prediction.
Implications for Drug Development
The pKa value of Spiro[2.5]oct-4-ylamine hydrochloride is not just a number; it is a critical predictor of the molecule's behavior and ultimate success as a drug.[1][2]
Property
Influence of pKa
Implication for Spiro[2.5]oct-4-ylamine (Predicted pKa ~10.6)
Aqueous Solubility
The ionized (protonated) form of a basic drug is generally much more water-soluble than the neutral free base.[6][26]
The hydrochloride salt will have high solubility. In the basic environment of the lower intestine, conversion to the less soluble free base could occur, potentially impacting dissolution rate.[6]
Membrane Permeability
According to the pH-partition hypothesis, only the neutral, more lipophilic form of a drug can passively diffuse across lipid cell membranes.[6]
The compound will be highly ionized in the stomach and most of the intestine, which would limit passive absorption. Absorption may be favored in the more alkaline regions of the small intestine where the fraction of the neutral form increases.
Target Binding
If the drug target has a binding pocket with acidic residues (e.g., aspartate, glutamate), the positively charged ammonium form (BH⁺) can form a strong ionic bond (salt bridge), significantly enhancing potency.
The predominant existence as a cation at physiological pH suggests that ionic interactions could be a key driver of its biological activity.
Formulation & Stability
The pKa determines the optimal pH for liquid formulations to ensure solubility and stability. It also dictates the feasibility of forming different, stable crystalline salts.
The high pKa makes it an excellent candidate for forming stable hydrochloride or other acid-addition salts, which often have superior handling and stability properties compared to the free base.[3]
Conclusion
While a definitive experimental pKa value for Spiro[2.5]oct-4-ylamine hydrochloride requires laboratory measurement, a comprehensive understanding of its chemical nature allows for a strong, theoretically grounded estimation. Based on its alicyclic primary amine structure, a pKa in the range of 10.5-11.0 is expected. This classifies it as a relatively strong base that will exist almost exclusively in its protonated, ionized form at physiological pH. This guide has detailed the gold-standard method of potentiometric titration for its experimental determination and outlined the utility of computational tools for early-stage estimation. The pKa value is a cornerstone of its physicochemical profile, critically influencing its solubility, permeability, and formulation potential. For any drug development program involving this or similar spirocyclic amines, the early and accurate determination of pKa is an indispensable step toward rational drug design and optimization.
References
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 7965, Cyclohexylamine. Available from: [Link]
U.S. Environmental Protection Agency (EPA). Cyclohexylamine Final AEGL Document. Available from: [Link]
Chemcess. Cyclohexylamine: Properties, Reactions, Production And Uses. Available from: [Link]
JoVE. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. (2024). Available from: [Link]
Fiveable. Biological Amines and the Henderson–Hasselbalch Equation. (2025). Available from: [Link]
Avdeef, A., et al. Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]
ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]
Manallack, D.T., et al. The pKa Distribution of Drugs: Application to Drug Discovery. PMC. (2007). Available from: [Link]
Molecular Discovery. MoKa - pKa modelling. Available from: [Link]
International Journal of Innovative Research and Scientific Studies. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). Available from: [Link]
Drug Hunter. Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022). Available from: [Link]
Smietana, M., et al. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. Chemaxon. (2011). Available from: [Link]
Chemistry LibreTexts. 24.5: Biological Amines and the Henderson-Hasselbalch Equation. (2024). Available from: [Link]
DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Available from: [Link]
Chemistry LibreTexts. 24.5 Biological Amines and the Henderson-Hasselbalch Equation. (2023). Available from: [Link]
Taylor & Francis Online. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. (2021). Available from: [Link]
LibreTexts. 24.5 Biological Amines and the Henderson–Hasselbalch Equation – Organic Chemistry. Available from: [Link]
Mettler Toledo. Acid Dissociation Constant by Potentiometric Titration. Available from: [Link]
ACS Publications. General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. (2025). Available from: [Link]
PubMed. Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Available from: [Link]
Drugs for Neglected Diseases initiative (DNDi). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Available from: [Link]
IUPAC. Critical compilation of acid pKa values in polar aprotic solvents. Available from: [Link]
ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. Available from: [Link]
Semantic Scholar. Guidelines for NMR measurements for determination of high and low pKa values (IUPAC Technical Report). (2006). Available from: [Link]
ResearchGate. The IUPAC aqueous and non-aqueous experimental pKa data repositories of organic acids and bases | Request PDF. (2025). Available from: [Link]
National Center for Biotechnology Information. PubChem Compound Summary for CID 12222024, Spiro[2.5]octan-4-one. Available from: [Link]
Royal Society of Chemistry. Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Available from: [Link]
Google Patents. EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione.
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Introduction: The Strategic Importance of Spirocyclic Scaffolds in Modern Drug Discovery
An Application Note and Protocol for Amide Coupling Reactions Utilizing Spiro[2.5]oct-4-ylamine Hydrochloride In the landscape of contemporary medicinal chemistry, the design and synthesis of novel molecular architecture...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note and Protocol for Amide Coupling Reactions Utilizing Spiro[2.5]oct-4-ylamine Hydrochloride
In the landscape of contemporary medicinal chemistry, the design and synthesis of novel molecular architectures that confer advantageous physicochemical and pharmacological properties are of paramount importance. Among these, spirocyclic frameworks—structures containing two rings connected by a single common atom—have emerged as a particularly valuable motif. The inherent three-dimensionality of spirocycles, such as the spiro[2.5]octane system, offers a distinct advantage over traditional flat, aromatic structures by enabling more precise and complex interactions with biological targets. This topographical complexity can lead to enhanced binding affinity, improved selectivity, and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.
Spiro[2.5]oct-4-ylamine hydrochloride is a key building block for introducing this valuable spirocyclic scaffold into drug candidates. Its primary amine functionality serves as a versatile handle for derivatization, most commonly through amide bond formation. This document provides a detailed protocol and technical guidance for the efficient amide coupling of Spiro[2.5]oct-4-ylamine hydrochloride with a generic carboxylic acid, offering insights into the rationale behind the selection of reagents and reaction conditions.
Core Principle: The Carbodiimide-Mediated Amide Coupling
The formation of an amide bond between a carboxylic acid and an amine is a condensation reaction that requires activation of the carboxylic acid. A widely adopted and robust method for this transformation is the use of a carbodiimide reagent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with an activating agent like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma).
The general mechanism proceeds as follows:
Activation: The carboxylic acid attacks the carbodiimide (EDC), forming a highly reactive O-acylisourea intermediate.
Active Ester Formation: This intermediate rapidly reacts with HOBt or a similar agent to form a more stable active ester. This step is crucial as it minimizes the risk of side reactions, such as the formation of an N-acylurea byproduct, and reduces the potential for racemization if the carboxylic acid has a chiral center.
Nucleophilic Attack: The primary amine, in this case, Spiro[2.5]oct-4-ylamine, attacks the carbonyl carbon of the active ester.
Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the HOBt leaving group and forming the stable amide bond.
This process is typically facilitated by a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloride salt of the amine and any acidic byproducts generated during the reaction.
Visualizing the Workflow: Amide Coupling Protocol
Caption: A generalized workflow for the amide coupling of Spiro[2.5]oct-4-ylamine.
Detailed Step-by-Step Laboratory Protocol
This protocol describes the coupling of a generic carboxylic acid with Spiro[2.5]oct-4-ylamine hydrochloride on a 1.0 mmol scale.
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq) and HOBt (1.1 eq).
Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask. Stir the mixture at room temperature until all solids have dissolved.
Acid Activation: Add EDC (1.2 eq) to the solution in one portion. Allow the mixture to stir at room temperature for 15-30 minutes to ensure the formation of the HOBt active ester.
Amine Addition: In a separate vial, dissolve Spiro[2.5]oct-4-ylamine hydrochloride (1.0 eq) in a minimal amount of DMF. Add this solution to the reaction flask, followed by the dropwise addition of DIPEA (2.5 eq).
Expert Insight: The use of 2.5 equivalents of DIPEA is critical. One equivalent is required to neutralize the hydrochloride salt of the amine, a second equivalent neutralizes the HCl generated from the EDC coupling reaction, and a slight excess (0.5 eq) helps to drive the reaction to completion.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).
Aqueous Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water (30 mL).
Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ (2 x 20 mL) and brine (1 x 20 mL).
Trustworthiness Check: The bicarbonate wash is essential to remove any unreacted carboxylic acid and acidic byproducts like HOBt. The brine wash helps to remove residual water from the organic phase.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter the solution, and concentrate the filtrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide product.
Data Summary: Key Reaction Parameters
Parameter
Recommended Value/Reagent
Rationale & Justification
Amine
Spiro[2.5]oct-4-ylamine HCl
Introduces a desirable 3D spirocyclic scaffold.
Equivalents of Amine
1.0
Typically the limiting reagent.
Carboxylic Acid
1.0 - 1.1 eq
A slight excess can be used if the acid is not precious.
Coupling Reagent
EDC (1.2 eq)
Forms a water-soluble urea byproduct, simplifying purification.
Activating Agent
HOBt (1.1 eq)
Minimizes racemization and suppresses N-acylurea formation.
Base
DIPEA (2.5 eq)
Non-nucleophilic base; neutralizes HCl without competing in the reaction.
Solvent
Anhydrous DMF or DCM
Good solvating properties for polar and non-polar reactants.
Temperature
0 °C to Room Temperature
Mild conditions that preserve sensitive functional groups.
Reaction Time
2 - 12 hours
Substrate-dependent; monitor by TLC or LC-MS for completion.
Troubleshooting and Optimization
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagents (EDC and HOBt) to 1.5 eq. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the active ester intermediate.
Formation of N-acylurea byproduct: This suggests the O-acylisourea intermediate is reacting with another molecule of the carboxylic acid before the amine. Ensure HOBt is added and allowed to react before the amine is introduced. Running the reaction at a lower temperature (0 °C) can also mitigate this side reaction.
Incomplete Reaction: If starting material remains after an extended period, a gentle warming of the reaction mixture (e.g., to 40 °C) may be beneficial, provided the substrates are thermally stable.
Conclusion
The protocol outlined provides a robust and reliable method for the synthesis of novel amides incorporating the spiro[2.5]octane moiety. By understanding the mechanism and the specific role of each reagent, researchers can confidently employ this valuable building block in the development of new chemical entities. The inherent structural rigidity and three-dimensionality of the spiro[2.5]oct-4-yl group make it an attractive component for modulating the biological activity and pharmacokinetic properties of drug candidates.
References
Title: Spirocycles in Drug Discovery
Source: Science of Synthesis
URL: [Link]
Application
Application Notes and Protocols: Synthesis and Utility of Spiro[2.5]oct-4-ylamine HCl in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharma...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of Spirocyclic Scaffolds in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is perpetual. Spirocycles, characterized by two rings sharing a single atom, have emerged as privileged structures. Their inherent three-dimensionality and conformational rigidity offer a unique scaffold that can enhance binding affinity to biological targets, improve metabolic stability, and increase aqueous solubility. The spiro[2.5]octane framework, in particular, provides a compact and sterically defined motif that is increasingly being incorporated into drug candidates.
This comprehensive guide details the synthesis of a key building block, Spiro[2.5]oct-4-ylamine hydrochloride, and provides detailed protocols for its application in the synthesis of pharmaceutical intermediates. These notes are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural features of this spirocyclic amine.
Synthesis of Spiro[2.5]oct-4-ylamine HCl: A Two-Stage Approach
The synthesis of Spiro[2.5]oct-4-ylamine HCl is most effectively achieved through a two-stage process: the formation of the spiro[2.5]octanone precursor followed by its conversion to the target amine via reductive amination.
Part 1: Synthesis of the Spiro[2.5]octanone Precursor
Several routes to spiro[2.5]octanones have been reported, often starting from readily available cyclic ketones. A common and efficient method involves the cyclopropanation of a cyclohexenone derivative. A patented process provides a robust method for the synthesis of a related dione, spiro[2.5]octane-5,7-dione, which can serve as a precursor.[1] A more direct route to a monoketone, spiro[2.5]octan-5-one, starts from 1,3-cyclohexanedione.[2]
Protocol 1: Synthesis of Spiro[2.5]octan-5-one [2]
This protocol outlines a multi-step synthesis starting from 1,3-cyclohexanedione.
Step 1: Synthesis of 3-methoxy-cyclohexenone
To a solution of 1,3-cyclohexanedione in methanol, add a catalytic amount of concentrated sulfuric acid.
Heat the mixture at reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-methoxy-cyclohexenone.
Step 2: Synthesis of 5-methoxyspiro[2.5]oct-4-ene
In a flame-dried flask under an inert atmosphere, prepare a solution of 3-methoxy-cyclohexenone in a suitable solvent (e.g., THF).
Add a Lewis acid (e.g., copper(I) iodide) to the solution.
Cool the mixture to a low temperature (e.g., -78 °C) and slowly add an ethyl Grignard reagent.
Allow the reaction to warm to room temperature and stir until completion.
Quench the reaction with a saturated aqueous solution of ammonium chloride.
Extract the product with an organic solvent, dry the organic layer, and concentrate to give 5-methoxyspiro[2.5]oct-4-ene.
Step 3: Synthesis of spiro[2.5]oct-5-one
Dissolve 5-methoxyspiro[2.5]oct-4-ene in tert-methyl ether.
Add a catalytic amount of p-toluenesulfonic acid.
Stir the mixture at room temperature and monitor the hydrolysis by TLC.
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution.
Dry the organic layer and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield spiro[2.5]oct-5-one.
Workflow for the Synthesis of Spiro[2.5]octan-5-one
Caption: Synthesis of the spiro[2.5]octan-5-one precursor.
Part 2: Reductive Amination of Spiro[2.5]octanone
Reductive amination is a versatile and widely used method for the synthesis of amines from ketones or aldehydes.[3][4] This one-pot reaction involves the formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
Protocol 2: Synthesis of Spiro[2.5]oct-4-ylamine HCl
This protocol is a general procedure adapted for the reductive amination of spiro[2.5]octan-4-one, which can be synthesized via similar routes as the 5-one isomer.
Materials:
Spiro[2.5]octan-4-one
Ammonium acetate or ammonia in methanol
Sodium cyanoborohydride (NaBH₃CN)
Methanol
Hydrochloric acid (ethanolic or aqueous solution)
Diethyl ether
Procedure:
In a round-bottom flask, dissolve spiro[2.5]octan-4-one (1.0 eq) in methanol.
Add a solution of ammonium acetate (10 eq) or a solution of ammonia in methanol.
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
In a separate flask, dissolve sodium cyanoborohydride (1.5 eq) in methanol.
Slowly add the sodium cyanoborohydride solution to the reaction mixture. Caution: Sodium cyanoborohydride is toxic and should be handled in a well-ventilated fume hood.
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
Once the starting material is consumed, carefully quench the reaction by the slow addition of aqueous HCl (e.g., 2M HCl) until the pH is acidic. This will also protonate the resulting amine.
Concentrate the mixture under reduced pressure to remove the methanol.
Partition the residue between water and an organic solvent (e.g., diethyl ether) to remove any unreacted ketone and other non-basic impurities.
Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.
Extract the free amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
To the filtrate, add a solution of HCl in ethanol or diethyl ether to precipitate the hydrochloride salt.
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford Spiro[2.5]oct-4-ylamine HCl as a solid.
Mechanism of Reductive Amination
Caption: Reductive amination of spiro[2.5]octan-4-one.
Application Protocols for Spiro[2.5]oct-4-ylamine HCl in Pharmaceutical Synthesis
The primary amine functionality of Spiro[2.5]oct-4-ylamine makes it a versatile building block for the introduction of the spiro[2.5]octyl moiety into more complex molecules through various C-N bond-forming reactions.
Protocol 3: N-Acylation to Form Spirocyclic Amides
The formation of an amide bond is a cornerstone of medicinal chemistry. Spirocyclic amides can be readily synthesized from Spiro[2.5]oct-4-ylamine HCl.
Materials:
Spiro[2.5]oct-4-ylamine HCl
Acyl chloride or carboxylic acid
Coupling agent (if using a carboxylic acid, e.g., HATU, HOBt/EDC)
Base (e.g., triethylamine, diisopropylethylamine)
Aprotic solvent (e.g., dichloromethane, DMF)
Procedure (using an acyl chloride):
Suspend Spiro[2.5]oct-4-ylamine HCl (1.0 eq) in dichloromethane.
Add a base such as triethylamine (2.2 eq) to neutralize the HCl salt and free the amine.
Cool the mixture to 0 °C in an ice bath.
Slowly add the desired acyl chloride (1.1 eq).
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Wash the reaction mixture with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
The crude product can be purified by column chromatography or recrystallization to yield the desired N-spiro[2.5]oct-4-yl amide.
Protocol 4: N-Alkylation to Synthesize Substituted Spirocyclic Amines
N-alkylation is another fundamental transformation for elaborating the amine functionality. This can be achieved through direct alkylation with alkyl halides or via another reductive amination with an aldehyde or ketone.
Procedure (direct alkylation with an alkyl halide):
Dissolve Spiro[2.5]oct-4-ylamine HCl (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
Add a base such as potassium carbonate or triethylamine (2.5 eq).
Add the alkyl halide (e.g., a heterocyclic halide) (1.2 eq).
Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC or LC-MS.
Upon completion, cool the reaction mixture and filter off any inorganic salts.
Concentrate the filtrate and purify the residue by column chromatography to obtain the N-alkylated spiro[2.5]octylamine derivative.
Protocol 5: Synthesis of Spirocyclic Ureas
Urea moieties are common in bioactive molecules. Spirocyclic ureas can be synthesized from Spiro[2.5]oct-4-ylamine.
Materials:
Spiro[2.5]oct-4-ylamine HCl
Isocyanate or carbamoyl chloride
Base (e.g., triethylamine)
Aprotic solvent (e.g., THF, dichloromethane)
Procedure (using an isocyanate):
Suspend Spiro[2.5]oct-4-ylamine HCl (1.0 eq) in THF.
Add triethylamine (2.2 eq) and stir for 15 minutes.
Slowly add the desired isocyanate (1.1 eq).
Stir the reaction at room temperature until the starting amine is consumed (monitored by TLC or LC-MS).
Concentrate the reaction mixture under reduced pressure.
The crude product can often be purified by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography to yield the spirocyclic urea.
Data Presentation
Table 1: Summary of Reaction Conditions and Expected Outcomes
Reaction
Starting Material
Key Reagents
Solvent
Temperature
Typical Yield
Synthesis of Spiro[2.5]octan-5-one
1,3-Cyclohexanedione
1. MeOH, H₂SO₄2. EtMgBr, Lewis Acid3. p-TsOH
Multi-step
Reflux to RT
Moderate
Reductive Amination
Spiro[2.5]octan-4-one
NH₄OAc, NaBH₃CN
Methanol
Room Temp.
Good
N-Acylation
Spiro[2.5]oct-4-ylamine HCl
Acyl Chloride, Et₃N
DCM
0 °C to RT
High
N-Alkylation
Spiro[2.5]oct-4-ylamine HCl
Alkyl Halide, K₂CO₃
Acetonitrile
60-80 °C
Good
Urea Formation
Spiro[2.5]oct-4-ylamine HCl
Isocyanate, Et₃N
THF
Room Temp.
High
Conclusion and Future Perspectives
Spiro[2.5]oct-4-ylamine HCl is a valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its rigid, three-dimensional structure offers a unique opportunity to explore novel chemical space in drug discovery programs. The protocols detailed in these application notes provide a solid foundation for the synthesis and derivatization of this spirocyclic amine. As the demand for compounds with improved pharmacological profiles continues to grow, the strategic incorporation of scaffolds like the spiro[2.5]octane moiety will undoubtedly play an increasingly important role in the development of the next generation of therapeutics.
References
Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Retrieved from [Link]
Synthesis and structural manipulation of the core spirotricyclic ureas... - ResearchGate. (n.d.). Retrieved from [Link]
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis - JOCPR. (2024, April 29). Retrieved from [Link]
A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (2018, August 2). Retrieved from [Link]
Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. (2023, January 24). Retrieved from [Link]
Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention. (n.d.). Retrieved from [Link]
Discovery of spirocyclic secondary amine-derived tertiary ureas as highly potent, selective and bioavailable soluble epoxide hydrolase inhibitors. (2009, July 1). Retrieved from [Link]
EP3191441B1 - Novel process for preparation of spiro[2.5]octane-5,7-dione and spiro[3.5]nonane-6,8-dione - Google Patents. (n.d.).
Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters | Request PDF. (n.d.). Retrieved from [Link]
Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides - Chemical Communications (RSC Publishing). (n.d.). Retrieved from [Link]
Syntheses and medicinal chemistry of spiro heterocyclic steroids - Beilstein Journals. (2024, July 24). Retrieved from [Link]
CN103102261A - Synthesis method of spiro[2.5]octane-5-carboxylic acid - Google Patents. (n.d.).
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). Retrieved from [Link]
Enantioselective Spirocyclopropanation of para-Quinone Methides Using Ammonium Ylides. (2017, April 20). Retrieved from [Link]
(PDF) A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). Retrieved from [Link]
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
Spiro – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
1,6-Conjugated Addition-Mediated [2+1] Annulation: Approach to Spiro[2.5]octa-4,7-dien-6-one. (2015, November 6). Retrieved from [Link]
Synthetic Routes to Approved Drugs Containing a Spirocycle[v1] | Preprints.org. (2023, April 25). Retrieved from [Link]
Application Note & Protocol: A Comprehensive Guide to the Conversion of Spiro[2.5]oct-4-ylamine Hydrochloride to its Free Base
Abstract This document provides a detailed protocol for the efficient conversion of Spiro[2.5]oct-4-ylamine hydrochloride to its corresponding free base. The hydrochloride salt of an amine is often the commercially avail...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a detailed protocol for the efficient conversion of Spiro[2.5]oct-4-ylamine hydrochloride to its corresponding free base. The hydrochloride salt of an amine is often the commercially available and more stable form. However, for many applications in drug discovery, medicinal chemistry, and organic synthesis, the free amine is the required reactive species.[1] This guide will delve into the fundamental principles of this acid-base reaction, provide a step-by-step laboratory procedure, and outline methods for the isolation, purification, and characterization of the final product. The protocols described herein are designed to be self-validating and are supported by authoritative references to ensure scientific integrity.
Introduction: The Rationale for Free Base Conversion
Spiro[2.5]oct-4-ylamine is a unique bicyclic primary amine with a spirocyclic architecture that imparts distinct steric and electronic properties, making it a valuable building block in synthetic and pharmaceutical research.[2] It is commonly supplied as a hydrochloride salt (Spiro[2.5]oct-4-ylamine HCl) to enhance its stability and ease of handling as a solid.[3]
The protonated amine in the hydrochloride salt is generally unreactive as a nucleophile. Therefore, conversion to the "free base" form, where the nitrogen atom possesses a lone pair of electrons, is a crucial prerequisite for many chemical transformations, including but not limited to:
Nucleophilic substitution and addition reactions: The free amine is a potent nucleophile, essential for forming amides, sulfonamides, and other key functional groups.
Coupling reactions: Many carbon-nitrogen bond-forming reactions, such as Buchwald-Hartwig amination, require the free amine as a coupling partner.
Biological assays: For in vitro and in vivo studies, the free base is often required to assess the intrinsic activity of the molecule, as it is the form that typically interacts with biological targets.[2]
This application note provides a robust and reliable procedure for the quantitative conversion of Spiro[2.5]oct-4-ylamine hydrochloride to its free base form.
Chemical Principles of the Conversion
The conversion of an amine hydrochloride to its free base is a straightforward acid-base reaction. The amine hydrochloride is a salt formed from the reaction of the basic amine with hydrochloric acid.[4] In an aqueous solution, the amine hydrochloride exists as the protonated ammonium cation and the chloride anion.
To generate the free amine, a base is added to the solution. The added base must be stronger than the free amine to effectively deprotonate the ammonium ion. The general reaction is as follows:
R-NH₃⁺Cl⁻ + B ⇌ R-NH₂ + BH⁺Cl⁻
Where:
R-NH₃⁺Cl⁻ is the amine hydrochloride
B is the added base
R-NH₂ is the free amine
BH⁺Cl⁻ is the salt of the added base
The choice of base is critical and depends on the pKa of the amine. The pKa of the conjugate acid of Spiro[2.5]oct-4-ylamine is predicted to be around 9.5.[5] Therefore, a base that can maintain a pH significantly above this value is required to ensure complete deprotonation. Common choices include sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and sodium bicarbonate (NaHCO₃).[6][7][8]
Physicochemical Properties
A clear understanding of the physical and chemical properties of both the starting material and the product is essential for a successful conversion and purification.
This section provides a detailed, step-by-step protocol for the conversion of Spiro[2.5]oct-4-ylamine hydrochloride to its free base.
Materials and Equipment
Spiro[2.5]oct-4-ylamine hydrochloride
Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
Deionized water
Brine (saturated aqueous NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel
Round-bottom flask
Magnetic stirrer and stir bar
pH paper or a calibrated pH meter
Rotary evaporator
Step-by-Step Procedure
Dissolution: In a suitable flask, dissolve a known quantity of Spiro[2.5]oct-4-ylamine hydrochloride in deionized water. A concentration of 0.1-0.5 M is a good starting point.
Basification: While stirring the solution, slowly add a 1 M aqueous solution of NaOH or a saturated solution of Na₂CO₃. Monitor the pH of the solution using pH paper or a pH meter. Continue adding the base until the pH of the solution is ≥ 11. This ensures complete deprotonation of the amine.
Extraction: Transfer the basic aqueous solution to a separatory funnel. Add an equal volume of an organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).
Liquid-Liquid Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup. Allow the layers to separate completely. The organic layer will contain the free amine, while the aqueous layer will contain the inorganic salts.
Separation and Repeated Extraction: Drain the lower organic layer (if using DCM) or the upper organic layer (if using EtOAc) into a clean flask. For optimal recovery, repeat the extraction of the aqueous layer with a fresh portion of the organic solvent two more times. Combine all the organic extracts.
Washing: Wash the combined organic extracts with brine. This helps to remove any residual water and inorganic salts from the organic phase.
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask and let it stand for 10-15 minutes. The drying agent should be free-flowing, indicating that all the water has been absorbed.
Filtration and Solvent Removal: Filter the dried organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. The remaining residue is the Spiro[2.5]oct-4-ylamine free base.
Experimental Workflow Diagram
Caption: Workflow for the conversion of Spiro[2.5]oct-4-ylamine HCl to its free base.
Characterization and Quality Control
It is crucial to verify the identity and purity of the obtained free base. The following analytical techniques are recommended:
Thin Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the final product. The free base should have a different Rf value compared to the hydrochloride salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the free base. The chemical shifts of the protons and carbons adjacent to the amine group will be different in the free base compared to the hydrochloride salt.
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the free base.
Fourier-Transform Infrared (FTIR) Spectroscopy: The N-H stretching vibrations in the IR spectrum can provide evidence for the presence of the free amine.
Troubleshooting
Issue
Possible Cause
Suggested Solution
Low Yield
Incomplete deprotonation. Emulsion formation during extraction. Loss during workup.
Ensure the pH of the aqueous layer is ≥ 11. If an emulsion forms, add more brine to the separatory funnel and swirl gently. Be careful during the separation of layers to avoid discarding the organic layer.
Product is not pure
Incomplete extraction of impurities. Residual solvent or water.
Ensure thorough washing of the organic layer with brine. Dry the organic layer completely with an adequate amount of drying agent. Ensure complete removal of the solvent on the rotary evaporator. Further purification by column chromatography may be necessary.
Product is a salt, not free base
Insufficient base added.
Re-dissolve the product in an organic solvent and wash with a basic aqueous solution. Re-dry and re-isolate the product. Confirm the pH of the aqueous layer after basification is sufficiently high.
Safety Precautions
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when handling chemicals.
Work in a well-ventilated fume hood, especially when using volatile organic solvents like dichloromethane.
Sodium hydroxide is corrosive. Handle with care and avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Dichloromethane is a suspected carcinogen. Handle with appropriate caution.
Conclusion
The conversion of Spiro[2.5]oct-4-ylamine hydrochloride to its free base is a fundamental and essential procedure for its use in various research and development applications. The protocol described in this application note is robust, reliable, and can be readily implemented in a standard laboratory setting. By understanding the underlying chemical principles and following the detailed steps, researchers can confidently and efficiently obtain high-purity Spiro[2.5]oct-4-ylamine free base for their synthetic and biological investigations.
References
ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. Available at: [Link]
ResearchGate. How to free the Base from Cystamine/Cysteamine Hydrochloric Salt?. Available at: [Link]
University of Alberta. Isolation (Recovery) of amines. Available at: [Link]
YouTube. Conversion of Amines to Amine Salts. Available at: [Link]
Reddit. Obtaining free base from hydrochloride salt in methanol as solvent?. Available at: [Link]
PubChem. Spiro(2.5)oct-4-ene. Available at: [Link]
PubChem. Spiro[2.5]octan-4-one. Available at: [Link]
Google Patents. WO2013139987A1 - Chemical process for preparing spiroindolones and intermediates thereof.
Application Note: Reductive Amination Protocols for Spirocyclic Amines and Ketones
Abstract & Strategic Overview Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, spiro[4.5]decane) have emerged as critical bioisosteres in modern drug discovery, offering high character and defined exit vectors without t...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, spiro[4.5]decane) have emerged as critical bioisosteres in modern drug discovery, offering high
character and defined exit vectors without the lipophilicity penalty of aromatic rings. However, their synthesis via reductive amination presents unique challenges.[1][2] Unlike flexible aliphatic amines, spirocycles possess rigid steric bulk and often display non-intuitive nucleophilicity profiles due to ring strain and specific pKa shifts.
This guide provides two distinct protocols:
Protocol A (Standard): For high-reactivity pairs (e.g., spiro-amine + aldehyde).
Protocol B (Enhanced): For sterically hindered pairs (e.g., spiro-ketone + amine) utilizing Titanium(IV) isopropoxide.
Mechanistic Considerations & Decision Matrix
The rate-determining step in reductive amination of spirocycles is frequently the formation of the iminium ion intermediate . In spiro-ketones (e.g., spiro[3.3]heptan-1-one), the carbonyl carbon is shielded by the orthogonal ring system, severely retarding nucleophilic attack. Furthermore, the reversibility of hemiaminal formation necessitates water removal or Lewis acid activation to drive the equilibrium forward before reduction.
Decision Tree: Selecting the Right Protocol
Figure 1: Decision matrix for selecting reaction conditions based on substrate steric profiles.
Protocol A: Standard Reductive Amination (STAB)
Best for: Spiro-amines reacting with aldehydes, or unhindered spiro-ketones.
Reagent: Sodium Triacetoxyborohydride (STAB/NaBH(OAc)₃).[3]
Rationale: STAB is a mild hydride donor that does not reduce aldehydes/ketones significantly at neutral pH, allowing the iminium ion to form and be reduced selectively. It minimizes "over-alkylation" side products.[4]
Preparation: In a flame-dried vial equipped with a stir bar, dissolve the Amine (1.0 equiv) in DCE (0.1 M concentration).
Activation: Add the Carbonyl (1.1 equiv). If the amine is a free base, add AcOH (1.0 equiv). If the amine is a salt (e.g., HCl salt), add TEA (1.0 equiv) to liberate the base, then add AcOH.
Checkpoint 1: Stir for 30–60 minutes at Room Temperature (RT). This allows the hemiaminal/imine equilibrium to establish.
Reduction: Add NaBH(OAc)₃ (1.5 equiv) in a single portion.
Caution: Mild gas evolution may occur.
Reaction: Stir at RT for 2–16 hours.
Validation: Monitor by LCMS. Look for the disappearance of the imine peak (M+R-OH) and appearance of the product (M+R+H).
Quench: Quench by adding saturated aqueous NaHCO₃ (equal volume to solvent). Stir vigorously for 15 minutes until gas evolution ceases.
Workup: Extract with DCM (x3). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Titanium-Mediated Reductive Amination
Best for: Sterically hindered spiro-ketones (e.g., spiro[3.3]heptan-1-one) or low-nucleophilicity amines.
Reagent: Titanium(IV) isopropoxide (Ti(OiPr)₄) followed by NaBH₄.[6][7]
Rationale: Ti(OiPr)₄ acts as a strong Lewis acid to activate the carbonyl and, crucially, as a water scavenger.[6] This drives the unfavorable equilibrium toward the imine/enamine species, which is otherwise difficult to form in hindered spiro systems [1][2].
Materials
Amine: 1.0 – 1.2 equiv.
Ketone: 1.0 equiv.
Lewis Acid: Ti(OiPr)₄ (neat or 2.0 equiv).
Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv) or NaBH₃CN.
Solvent: THF (for solid handling) or Methanol (for the reduction step).
Step-by-Step Methodology
Imine Formation (The "Neat" Step):
Combine the Spiro-Ketone (1.0 equiv) and Amine (1.2 equiv) in a vial.
Safety: Exothermic reaction with gas evolution. Maintain temperature <30°C using a water bath if necessary.
Reaction: Stir for 2 hours at RT.
Hydrolysis (Critical):
Add 1N NaOH or aqueous NH₄OH (10% v/v) to the reaction mixture. A heavy white precipitate (Titanium dioxide/salts) will form.
Dilute with EtOAc.
Filtration: Filter the biphasic mixture through a pad of Celite to remove titanium salts. Wash the pad thoroughly with EtOAc.
Workup: Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Mechanism & Troubleshooting
Understanding the failure modes is vital for spirocyclic chemistry. The most common failure is non-reaction (recovery of ketone) due to steric blocking of the Burgi-Dunitz trajectory.
Reaction Mechanism Workflow
Figure 2: Reaction pathway highlighting the role of Titanium in scavenging water to bypass the steric bottleneck.
Troubleshooting Table
Observation
Diagnosis
Remediation
No Reaction (SM recovered)
Imine formation failed due to sterics.
Switch to Protocol B . Increase Temp to 60°C during Ti(OiPr)₄ step.
Alcohol Byproduct
Direct reduction of ketone (reductant too strong/fast).
Ensure imine formation is complete before adding reductant.[3] Use STAB (milder) or delay NaBH₄ addition.
Over-alkylation
Primary amine reacted twice.
Use excess amine (3-5 equiv) or switch to a bulky protecting group on the amine.
Low Yield (Emulsion)
Titanium salts not removed.
Use the Celite filtration step with 1N NaOH. Do not skip the basic hydrolysis.
References
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[8] The Journal of Organic Chemistry 55.8 (1990): 2552-2554.[8]
Bhattacharyya, S. "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: A facile preparation of N-methyl secondary amines."[6][7][9] Journal of the Chemical Society, Perkin Transactions 1 (1998): 2527-2532.
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry 61.11 (1996): 3849-3862.
Mykhailiuk, P. K. "Spiro[3.3]heptanes as promising scaffolds for drug discovery." Organic & Biomolecular Chemistry 17 (2019): 2839-2849.
Application Note: Strategic N-Functionalization of Spiro[2.5]oct-4-ylamine Introduction: The "Neopentyl" Challenge in Spiro Scaffolds Spiro[2.5]oct-4-ylamine (CAS 78293-96-6) represents a high-value scaffold in modern me...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic N-Functionalization of Spiro[2.5]oct-4-ylamine
Introduction: The "Neopentyl" Challenge in Spiro Scaffolds
Spiro[2.5]oct-4-ylamine (CAS 78293-96-6) represents a high-value scaffold in modern medicinal chemistry.[1] By fusing a cyclopropane ring to a cyclohexane system, this moiety offers a unique vector for increasing Fsp³ fraction, restricting conformational entropy, and blocking metabolic soft spots without adding excessive molecular weight.
However, the chemical functionalization of this amine is non-trivial. The amine group at position C4 is directly adjacent to the quaternary spiro carbon (C3). In structural terms, this creates a neopentyl-like steric environment .[1] While the amine is nucleophilic, its approach to electrophiles is sterically encumbered by the rigid spiro-fusion. Standard protocols optimized for linear alkyl amines or simple cyclohexylamines often fail here, resulting in low yields or elimination side products.[1]
This guide details three optimized protocols specifically engineered to overcome the steric barrier of the C3-spiro center while preserving the integrity of the cyclopropane ring.
Mechanistic Analysis & Reaction Strategy
The reactivity profile of Spiro[2.5]oct-4-ylamine is defined by two competing factors:
Steric Shielding (C3): The adjacent spiro carbon prevents the optimal 109.5° backside attack required for S_N2 reactions, making direct alkylation with secondary halides nearly impossible and primary halides sluggish.
Cyclopropane Strain: While the spiro[2.5] system is relatively robust, the cyclopropane ring possesses significant Walsh orbital character (high p-character). Strongly acidic conditions combined with nucleophiles can risk ring-opening or rearrangement, though this is less common than in activated cyclopropanes.[1]
Strategic Imperatives:
Avoid Direct S_N2 Alkylation: Competition from E2 elimination is high due to the amine acting as a base when nucleophilic attack is retarded by sterics.
Prioritize Reductive Amination: This pathway proceeds via an imine intermediate, which is less sensitive to the initial steric bulk than an S_N2 transition state.
Use High-Activity Acylation: For amide formation, standard EDC/HOBt couplings are often too slow.[1] HATU or acid chlorides with DMAP are required.[1]
Detailed Protocols
Protocol A: Controlled N-Alkylation via Reductive Amination
Recommended for: Appending alkyl chains (methyl, ethyl, benzyl) without over-alkylation.[1]
Rationale: Direct alkylation with alkyl halides is uncontrolled and slow. Reductive amination separates bond formation into two manageable steps: imine condensation (equilibrium driven) and hydride reduction (irreversible).[1]
Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]
Additive: Acetic Acid (1-2 equiv) – Critical for imine formation in hindered amines.[1]
Step-by-Step Methodology:
Imine Formation: In a dry reaction vial, dissolve Spiro[2.5]oct-4-ylamine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).
Acid Activation: Add Acetic Acid (1.0 mmol). The acid protonates the carbonyl, facilitating attack by the sterically hindered amine. Stir at Room Temperature (RT) for 1–2 hours.
Checkpoint: Monitor by LCMS.[1] You should see the mass of the imine (M+H). If conversion is <50%, heat to 40°C.[1]
Reduction: Cool the mixture to 0°C. Add STAB (1.5 mmol) portion-wise.
Note: STAB is preferred over NaCNBH₃ for safety and efficiency.[1]
Workup: Stir overnight at RT. Quench with sat. NaHCO₃ (aq).[1] Extract with DCM (3x).[1] Dry organics over Na₂SO₄ and concentrate.
Protocol B: High-Efficiency Amidation (The "Steglich-Plus" Approach)
Recommended for: Coupling with carboxylic acids to form amide bonds.[1]
Rationale: The steric bulk at C4 hinders the formation of the tetrahedral intermediate. We utilize HATU, a highly reactive uronium coupling agent, to generate an active ester that is susceptible enough to overcome the nucleophilic sluggishness of the amine.
Pre-activation: Dissolve the Carboxylic Acid (1.1 mmol) and HATU (1.2 mmol) in DMF (3 mL). Add DIPEA (1.5 mmol) and stir for 15 minutes at RT. Solution should turn slight yellow.[1]
Amine Addition: Dissolve Spiro[2.5]oct-4-ylamine (1.0 mmol) and remaining DIPEA (1.5 mmol) in DMF (1 mL). Add this solution dropwise to the pre-activated acid mixture.
Reaction: Stir at RT for 4–16 hours.
Troubleshooting: If reaction stalls (common with bulky acids), add 0.1 equiv of DMAP and heat to 50°C.
Workup: Dilute with EtOAc. Wash effectively with 5% LiCl (aq) (to remove DMF), then sat.[1] NaHCO₃, then brine.[1]
Protocol C: Buchwald-Hartwig N-Arylation
Recommended for: Attaching the amine to an aromatic ring.[1]
Rationale: S_NAr requires highly electron-deficient rings and high heat, which may degrade the spiro-cyclopropane.[1] Pd-catalyzed coupling is milder and tolerates the steric bulk of the amine if the right ligand is used.
Technical Guide: Handling, Storage, and Stability Protocols for Spiro[2.5]oct-4-ylamine Hydrochloride
[1][2] Introduction & Chemical Context Spiro[2.5]oct-4-ylamine hydrochloride (CAS: 1965308-89-7 / 78293-96-6 parent) represents a high-value scaffold in modern medicinal chemistry.[1] Its core value lies in the spirocycl...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Introduction & Chemical Context
Spiro[2.5]oct-4-ylamine hydrochloride (CAS: 1965308-89-7 / 78293-96-6 parent) represents a high-value scaffold in modern medicinal chemistry.[1] Its core value lies in the spirocyclic fusion of a cyclopropane ring to a cyclohexane ring.[2] This architecture serves two critical functions in drug design:
Conformational Restriction: It locks the amine functionality into a specific vector, reducing the entropic penalty upon binding to a protein target.
Bioisosterism: It increases fraction saturation (
), often improving metabolic stability and solubility compared to flat aromatic analogs.
However, this structural advantage comes with specific handling challenges. The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol) , and the primary amine hydrochloride salt is inherently hygroscopic . Improper handling can lead to physical deliquescence (turning to "goo") or chemical degradation (ring opening).[1]
This guide provides authoritative protocols to maintain the integrity of this building block.
Physicochemical Profile
Understanding the physical state is the first step in effective handling.
Soluble in Water, DMSO, Methanol. Sparingly soluble in DCM/Ether (as salt).[1]
Stability Concern
Acid-catalyzed ring opening of the cyclopropane; Hygroscopic clumping.[1]
Safety
Irritant (H315, H319, H335). Handle with standard PPE.[1]
Critical Handling Protocols
The Hygroscopicity Management System
The primary failure mode for this reagent is moisture absorption. Amine HCl salts possess high lattice energy, but the hydration energy of the chloride ion often drives rapid water uptake.
Protocol:
Equilibration: Never open a cold vial directly in a warm lab. Allow the container to reach room temperature (approx. 30 mins) inside a desiccator to prevent condensation on the solid.
Atmosphere: All weighing should ideally occur in a glovebox under
or Ar.
Alternative: If a glovebox is unavailable, use a "cone-and-purge" method: Place the receiving vial under a gentle stream of Nitrogen while weighing.[1]
Tooling: Use anti-static spatulas (PTFE coated).[1] Metal spatulas can sometimes introduce static charge, causing the light powder to "fly" and attract moisture from a larger surface area.
Storage Specifications
Proper storage extends shelf-life from weeks to years.[1]
Short-Term (< 1 Month): Desiccator at Room Temperature (20-25°C).
Long-Term (> 1 Month): -20°C freezer. Crucial: The vial must be sealed with Parafilm and placed inside a secondary container containing active desiccant (e.g., Drierite or Silica Gel packets).
Experimental Workflows
Lifecycle & Storage Workflow
This diagram illustrates the decision matrix for handling the compound upon receipt to prevent degradation.
Caption: Figure 1. Lifecycle management of hygroscopic spirocyclic amine salts. Note the recursive loop for equilibration before re-opening frozen stocks.
Free-Basing Protocol (Synthesis Application)
Since the HCl salt is often unreactive in nucleophilic substitutions or metal-catalyzed cross-couplings, converting to the free amine is a common requirement.[1]
Warning: The free amine of spiro[2.5]octane is volatile and can form carbonates with air. Use immediately.
Methodology:
Suspend: Suspend the HCl salt in DCM (Dichloromethane).
Neutralize: Add 1.5 equiv. of saturated aqueous
or 1M NaOH.
Note: Avoid highly concentrated strong bases (e.g., 10M NaOH) for prolonged periods to minimize risk to the strained ring, although spiro[2.5] is relatively robust.
Extract: Stir vigorously for 10 mins. Separate layers.
Dry: Dry organic layer over
.
Concentrate: Remove solvent under reduced pressure (keep bath < 30°C to avoid volatility loss).
Caption: Figure 2. Biphasic neutralization protocol. Gentle evaporation is critical to prevent loss of the volatile free amine.
Quality Control & Troubleshooting
QC Parameters
Before committing the material to a complex synthesis, verify integrity:
1H NMR (DMSO-d6):
Look for the cyclopropane protons (typically high field, 0.3–0.8 ppm).
Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link][1]
Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry (Context on strained rings). Retrieved from [Link][1]
National Institutes of Health (NIH). (2023). PubChem Compound Summary for Spiro[2.5]octan-4-amine. Retrieved from [Link]
Buchwald-Hartwig amination using Spiro[2.5]oct-4-ylamine hydrochloride
Application Note: Buchwald-Hartwig Amination with Spiro[2.5]oct-4-ylamine Hydrochloride [1] Executive Summary Spiro[2.5]oct-4-ylamine hydrochloride (CAS: 1054366-48-3 or similar isomers) represents a distinct class of st...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Buchwald-Hartwig Amination with Spiro[2.5]oct-4-ylamine Hydrochloride [1]
Executive Summary
Spiro[2.5]oct-4-ylamine hydrochloride (CAS: 1054366-48-3 or similar isomers) represents a distinct class of sterically constrained,
-rich building blocks increasingly utilized in medicinal chemistry to improve metabolic stability and restrict conformational freedom compared to simple cyclohexylamines.[1]
However, its deployment in Buchwald-Hartwig aminations presents two specific challenges:
Steric Bulk: The
-spirocyclopropane ring creates significant steric hindrance near the nitrogen nucleophile, slowing the rate of reductive elimination.
Salt Form: The hydrochloride salt requires in situ neutralization, which can poison sensitive pre-catalysts or alter the stoichiometry of the base, leading to stalled reactions.
This guide provides a validated protocol using BrettPhos Pd G4 and RuPhos Pd G4 systems, specifically optimized to overcome the low reactivity of hindered primary alkyl amine salts.
Chemical Context & Mechanistic Insight
The Substrate: Spiro[2.5]oct-4-ylamine
Unlike flexible alkyl amines, the spiro[2.5]octane scaffold locks the amine in a specific vector.[1] The cyclopropane ring at the C3 position (relative to the amine at C4) exerts a "gem-dimethyl-like" effect but with different bond angles (
The HCl must be neutralized before the catalytic cycle begins.
Critical Adjustment: You must add extra base (at least 1.0 equiv extra) to neutralize the HCl.[1]
Base Choice:NaOtBu is preferred for its solubility and basicity. For base-sensitive substrates, Cs₂CO₃ is used but requires higher temperatures and longer times.[1]
Visualization: Catalytic Workflow
The following diagram illustrates the decision logic for catalyst and base selection based on the electrophile (Aryl Halide) properties.
Caption: Decision tree for selecting the optimal catalytic system based on electrophile stability. Note the mandatory excess base requirement.
Ensure NaOtBu is fresh and added in excess (2.4 eq). Switch to BrettPhos Pd G4 which activates rapidly.[1]
Low Conversion (Stalled)
Incomplete salt neutralization
Pre-stir the amine HCl and Base in solvent for 15 mins before adding the catalyst/aryl halide.
Bis-Arylation
Primary amine is too reactive
Increase amine equivalents to 1.5 eq. Use BrettPhos (bulky ligand prevents second addition).[1]
Dehalogenation (Ar-H)
-hydride elimination
Switch solvent to Toluene .[1] Lower temperature to 60°C. Increase catalyst loading.
References
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.[1]
Maiti, R., et al. (2021).[1] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases.[1][8] Chemical Science, 12, 123-134.[1] (Note: Refers to the foundational BrettPhos/RuPhos scope).
Bruno, N. C., et al. (2013).[1] Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions. Chemical Science, 4, 916-920.[1]
Sigma-Aldrich. (2024).[1] Product Specification: Spiro[2.5]octan-4-amine hydrochloride.[1][9] (General catalog verification for CAS 1054366-48-3).
Disclaimer: This protocol involves the use of hazardous chemicals.[1] Always review the Safety Data Sheet (SDS) for Spiro[2.5]oct-4-ylamine HCl and Palladium catalysts before use.[1] Perform all reactions in a fume hood.
Preparation of spirocyclic libraries using Spiro[2.5]oct-4-ylamine scaffolds
Application Note: High-Throughput Synthesis of Spiro[2.5]oct-4-ylamine Libraries Introduction: The "Escape from Flatland" In modern drug discovery, the saturation of intellectual property space around planar, aromatic sc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Throughput Synthesis of Spiro[2.5]oct-4-ylamine Libraries
Introduction: The "Escape from Flatland"
In modern drug discovery, the saturation of intellectual property space around planar, aromatic scaffolds has driven a paradigm shift toward three-dimensional (3D) architectures.[1] Spirocyclic scaffolds, particularly the Spiro[2.5]octane system, represent a privileged class of "Fsp3-rich" building blocks.[1]
The Spiro[2.5]oct-4-ylamine scaffold offers distinct medicinal chemistry advantages:
Vectorial Diversity: The rigid spiro-junction orients the amine handle (and subsequent library members) in a specific vector orthogonal to the ring plane, unlike flexible alkyl chains.
Metabolic Stability: The cyclopropyl moiety often blocks metabolic soft spots (e.g., CYP450 oxidation) found in standard cyclohexyl or piperidinyl rings.
Physicochemical Balance: The scaffold increases solubility and lowers lipophilicity (LogD) compared to biaryl systems, improving oral bioavailability.
This guide details the synthesis of the core scaffold (Part A) and the parallel library generation (Part B), ensuring a robust pipeline for lead discovery.
Scaffold Synthesis: The "Make" Protocol
While some spirocyclic amines are commercially available, the specific 4-isomer (where the amine is adjacent to the spiro junction) is best synthesized in-house to ensure isomeric purity and scalability. The most robust route utilizes the double alkylation of
-keto esters , followed by Krapcho decarboxylation and reductive amination.
Mechanism & Causality
We avoid the Simmons-Smith cyclopropanation of cyclohexanone enol ethers here because regioselectivity at the 4-position is difficult to control without specific directing groups.[1] Instead, we utilize the thermodynamic acidity of ethyl 2-cyclohexanonecarboxylate .[1] The active methylene group allows for a "one-pot" double alkylation with 1,2-dibromoethane to form the spiro-cyclopropane ring exclusively at the
Critical Step: Reflux the mixture for 16–24 hours. Monitor by TLC/LCMS.[1] The formation of the spiro-ring is driven by the intramolecular alkylation of the initial mono-alkylated intermediate.
Filter off solids and concentrate the filtrate.[1]
Checkpoint: Isolate the spiro-ketoester via flash chromatography (Hex/EtOAc).[1]
Step 2: Krapcho Decarboxylation
Dissolve the spiro-ketoester in DMSO (5 mL/g).
Add LiCl or NaCl (2.0 equiv) and water (1.1 equiv).[1]
Heat to 160°C for 4 hours. The high temperature facilitates the nucleophilic attack of chloride on the ethyl group, followed by decarboxylation.
Workup: Dilute with water, extract with
. The product, Spiro[2.5]octan-4-one , is a volatile oil.[1] Do not dry under high vacuum for prolonged periods.
Step 3: Reductive Amination
Dissolve Spiro[2.5]octan-4-one (1.0 equiv) in MeOH.
Add
(10.0 equiv) to generate the imine in situ.[1] Stir at RT for 2 hours.
Purification: Acid-base extraction is required.[1] Acidify to pH 2 (extract non-amines), then basify aqueous layer to pH 12 and extract the target Spiro[2.5]oct-4-ylamine .[1]
Library Preparation: The "Diverge" Protocol
With the amine scaffold in hand, we employ a parallel synthesis approach. The primary amine at position 4 is highly nucleophilic but sterically sensitive due to the adjacent gem-dimethyl-like character of the spiro-cyclopropane.[1]
Spirocycles typically show superior solubility to flat analogs.[1]
References
Lovering, F., Bikker, J., & Humblet, C. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756.[1] [Link]
Charette, A. B., & Beauchemin, A. (2001).[1] Simmons-Smith Cyclopropanation Reaction.[1][2][3] Organic Reactions, 58, 1–415.[1] [Link][1]
Zheng, Y., & Tice, C. M. (2016).[1] The Utilization of Spirocyclic Scaffolds in Drug Discovery. Expert Opinion on Drug Discovery, 11(9), 831–840.[1] [Link]
Wuitschik, G., et al. (2010).[1] Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995.[1] (Demonstrates general spiro-library utility). [Link][1]
Removing unreacted Spiro[2.5]oct-4-ylamine from reaction mixtures
[1][2] Executive Summary & Chemical Profile[3] The Challenge: Spiro[2.5]oct-4-ylamine is a sterically congested, lipophilic primary amine.[1][2] Its removal from reaction mixtures (typically amide couplings or reductive...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary & Chemical Profile[3]
The Challenge:
Spiro[2.5]oct-4-ylamine is a sterically congested, lipophilic primary amine.[1][2] Its removal from reaction mixtures (typically amide couplings or reductive aminations) is complicated by two factors:
Steric Bulk: The amine group at position 4 is adjacent to the spiro[2.5] junction (a neopentyl-like position), reducing the kinetics of standard scavenging reactions.
Lipophilicity: The spirocyclic hydrocarbon skeleton increases solubility in organic solvents, making simple water washes less effective than with smaller amines like methylamine.
Chemical Profile:
Structure: Bicyclic system (cyclopropane spiro-fused to cyclohexane).[1][2][3]
Basicity: Typical primary amine (
for the conjugate acid).
Stability Warning: The cyclopropane ring possesses significant ring strain (~27 kcal/mol). While generally robust, avoid prolonged exposure to strong Lewis acids or superacids which may trigger ring-opening rearrangements.[1][2]
Decision Matrix: Selecting a Purification Strategy
Do not default to a single method. Use this logic flow to determine the safest and most efficient protocol for your specific crude mixture.
Figure 1: Strategic decision tree for removing spirocyclic amine impurities.
Technical Protocols & Troubleshooting
Method A: Acid-Base Extraction (The Workhorse)
Best for: Neutral products (Amides, Ureas) stable to mild acid.[1][2]
The Science:
We exploit the basicity of the amine to protonate it, forming a water-soluble ammonium salt. However, due to the lipophilicity of the spiro[2.5]octane tail, standard 1M HCl washes may result in "oiling out" or emulsions.
Protocol:
Dilute the reaction mixture with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]
Note: EtOAc is preferred as it separates cleaner from aqueous phases than DCM.[1][2]
Wash the organic phase with 10% aqueous Citric Acid (pH ~2-3).[1][2]
Why Citric Acid? It is a mild buffer.[1][2] Unlike strong mineral acids (HCl), it minimizes the risk of opening the strained cyclopropane ring if your product contains sensitive motifs.
Critical Step: Agitate vigorously for at least 2 minutes. The steric bulk of the spiro-amine slows down the mass transfer and protonation at the interface.
Separate layers. The spiro-amine is now in the aqueous layer as the citrate salt.
Fix: Add a small amount of Methanol (MeOH) to the mixture to break surface tension, or filter the biphasic mixture through a pad of Celite.
Issue: Amine remains in organic layer.
Fix: The lipophilic salt might be partitioning back. Switch to 0.5 M HCl (stronger ion pairing) or use Method B.
Method B: Copper(II) Sulfate Complexation (The Visual Method)
Best for: Lipophilic amines that refuse to partition into standard acids.
The Science:
Primary amines coordinate strongly with
ions to form water-soluble, deep blue/purple complexes .[1][2] This is superior to acid washing for lipophilic amines because the complexation drive is thermodynamic and highly specific.
Protocol:
Prepare a saturated aqueous solution of Copper(II) Sulfate (
) .
Wash the organic reaction mixture with this solution.
Observation: The aqueous layer will turn from pale blue to deep purple/royal blue as it pulls the amine out.
Repeat the wash until the aqueous layer remains pale blue (indicating no more amine is being extracted).
Best for: Basic products (where acid wash would remove your product too) or parallel synthesis.[1][2]
The Science:
Use a polymer-supported electrophile (e.g., PS-Isocyanate) to covalently bind the unreacted amine.[1][2] The impurity becomes part of the solid bead and is removed via filtration.
Expert Insight - Steric Hindrance:
Spiro[2.5]oct-4-ylamine is hindered .[1][2][4] Standard scavenging times (1-2 hours) are often insufficient.[1][2] The nucleophilic attack of the amine onto the resin is slow.
Protocol:
Calculate excess amine.[1][2] Add 3-4 equivalents of PS-Isocyanate resin relative to the estimated residual amine.[1][2]
Crucial Modification: Heat the mixture to 40°C and shake/stir for 12-16 hours (Overnight).
Reasoning: Thermal energy is required to overcome the steric barrier of the spiro-system to react with the solid-phase isocyanate.[2]
Filter the resin. Rinse with solvent.[1][2][5] The filtrate contains your purified product.
Figure 2: Mechanism of covalent capture.[1][2] Heat is required to drive the hindered amine onto the resin.
Method Comparison Table
Feature
Acid Extraction (Citric/HCl)
Copper Sulfate Wash
Resin Scavenging (PS-NCO)
Cost
Low
Low
High
Speed
Fast (15 mins)
Medium (30 mins)
Slow (Overnight)
Suitability
Neutral Products
Neutral Products
Basic Products
Spiro-Specifics
Risk of emulsion due to lipophilicity
Excellent visual confirmation
Requires heat due to sterics
Scalability
High (kg scale)
High (kg scale)
Low (mg/g scale)
Frequently Asked Questions (FAQ)
Q: I tried rotovapping the amine away, but it won't leave. Why?A: While low molecular weight (~125 g/mol ), the amine forms hydrogen bonds and is moderately high-boiling.[1][2] Furthermore, spiro-amines can react with atmospheric
to form carbamate salts (white crust), which are non-volatile.[1][2] You must chemically remove it, not physically.[1][2]
Q: Can I use chromatography? The amine streaks on the column.A: Yes, but you must modify the mobile phase. The amine interacts with the acidic silanols on the silica gel.
Solution: Add 1% Triethylamine (Et3N) or 1% Ammonium Hydroxide (
) to your DCM/MeOH eluent.[1][2] This "caps" the silanols and allows the spiro-amine to elute as a sharp band (or stay in the baseline if you choose a solvent where it doesn't move).
Q: Is the cyclopropane ring stable to 1M HCl?A: Generally, yes, for short durations at room temperature. However, if you have other acid-sensitive groups (Boc, acetals), or if you are heating the extraction, the ring strain makes it susceptible to opening.[2] 10% Citric Acid is the safer, validated alternative for this specific scaffold.
References
Amine Workup Procedures
Rochester University Chemistry Dept.[1][2] "Workup for Removing Amines."[1][2][6][7] Link
Scavenging Hindered Amines
Biotage.[1][2] "Isolute® Scavengers User Guide."[1][2] (Referencing steric limitations of PS-Isocyanate). Link
Copper Sulfate Complexation
Pangborn, A. B., et al.[1][2] "Safe and Convenient Procedure for Solvent Purification."[1][2] Organometallics1996 , 15, 1518.[1][2] (Foundational logic for amine complexation). Link[1][2]
Spirocyclic Scaffolds in Drug Discovery
Zheng, Y., Tice, C. M.[1][2] "The utilization of spirocyclic scaffolds in medicinal chemistry."[3] Expert Opinion on Drug Discovery2016 , 11, 831.[1][2] Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Spirocyclic Scaffold Optimization
Current Status: Systems Operational | Agent: Senior Application Scientist Dr. A. Vance
Introduction: The "Spiro" Challenge
Welcome to the Advanced Synthesis Support Portal. You are likely here because your spirocyclic amine—a high-value, high-Fsp³ scaffold designed to improve metabolic stability and solubility—has decomposed into a tar or resulted in low yields during a critical coupling event.
Spirocyclic amines (e.g., 2-azaspiro[3.3]heptane, spiro[3.5]nonane) possess significant ring strain energy (approx. 25–26 kcal/mol for cyclobutane rings). While this 3D geometry is prized in medicinal chemistry for escaping "flatland," it renders the scaffold thermally labile. Standard reaction temperatures (>80°C) often trigger strain-release driven decomposition , including retro-Mannich fragmentations or Wagner-Meerwein rearrangements.
This guide provides a diagnostic framework and validated protocols to decouple reactivity from thermal instability.
Module 1: Diagnostic Framework
Q: My reaction turned black, and the product mass is missing. Is this thermal decomposition or catalyst death?
A: This is a classic signature of thermal ring opening. Unlike simple catalyst deactivation (where starting material remains), thermal compromise of spiro amines often leads to volatile low-molecular-weight fragments or polymerization.
The Stability/Reactivity Paradox:
You need heat to cross the activation energy (
) barrier for the coupling (e.g., Pd oxidative addition), but that same heat exceeds the threshold for ring strain release.
Decision Logic: The Optimization Tree
Use the following logic flow to determine your remediation strategy.
Figure 1: Decision matrix for troubleshooting spirocyclic amine coupling failures. Note the bifurcation based on UPLC-MS forensic analysis.
Module 2: Protocol Optimization (Batch Mode)
Q: How do I lower the reaction temperature without killing the reaction rate?
A: You must compensate for the loss of thermal energy by lowering the activation barrier (
) chemically. This is achieved by upgrading the catalyst system. Traditional Pd(PPh) or Pd(OAc) often require 80–100°C to generate the active Pd(0) species.
The Solution: Pre-formed Pd(0) Sources & Bulky Ligands
Use Palladacycle Precatalysts (Gen-3/Gen-4) .[1] These activate rapidly at room temperature or mild heat (40°C), allowing the coupling to proceed before the spiro ring can open.
Comparative Catalyst Performance Table
Variable
Traditional System
Optimized "Spiro-Safe" System
Mechanism of Improvement
Pd Source
Pd(dba) or Pd(OAc)
XPhos Pd G4 or BrettPhos Pd G4
G4 precatalysts release active L-Pd(0) at <40°C [1].
Ligand
BINAP / Xantphos
BrettPhos (1° amines) / RuPhos (2° amines)
Bulky, electron-rich ligands accelerate oxidative addition, enabling lower T [2].
Base
NaO_t_Bu (Strong Base)
CsCO or KPO
Weaker bases prevent base-mediated elimination/ring-opening side reactions.[1]
Temp
100°C
40–55°C
Operates below the thermal decomposition threshold of strained rings.
Objective: Couple a thermally sensitive spiro-amine with an aryl halide at <60°C.
Preparation: Charge a reaction vial with the aryl halide (1.0 equiv), Spiro-amine (1.2 equiv), and Cs
CO (2.0 equiv).
Catalyst Addition: Add BrettPhos Pd G4 (2–5 mol%). Note: If G4 is unavailable, premix Pd(OAc)
and BrettPhos (1:2 ratio) in solvent for 30 mins at 60°C to pre-activate, then cool to RT before adding substrate.
Degassing: Seal and purge with N
for 5 minutes. Oxygen kills the active catalyst, forcing you to heat the reaction to restart it—avoid this cycle.
Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol (0.1–0.2 M concentration).
Reaction: Stir at 45°C . Monitor via UPLC at 2, 4, and 16 hours.
Checkpoint: If conversion is <10% after 4 hours, add 1 mol% more catalyst rather than increasing temperature.
Module 3: Flow Chemistry (The "Flash Heat" Strategy)
Q: My scaffold decomposes at 50°C, but the coupling doesn't work below 100°C. Is this impossible?
A: No. This is the ideal use case for Flow Chemistry .
In batch, the substrate "soaks" at high temperature for hours. In flow, we utilize the concept of Residence Time (
) . You can superheat the reaction to 120°C (kinetic control) for only 30–60 seconds. The reaction completes before the slower decomposition pathways (thermodynamic control) can take over.
Mechanism:
at high T, provided time () is short.
Figure 2: Continuous flow setup allowing "Flash Heating." The cooling loop immediately halts thermal stress after the reaction zone.
Protocol 2: Flow Synthesis Optimization
System Setup: Install a PFA or Stainless Steel coil reactor (e.g., 10 mL volume).
Pressure: Set Back Pressure Regulator (BPR) to 7–10 bar (100–150 psi) . This allows heating solvents above their boiling points (superheating) without cavitation.
Screening:
Prepare a stock solution of Ar-Cl, Spiro-amine, and soluble base (DBU or BTMG) in THF/Water or NMP. Note: Heterogeneous bases like carbonates clog flow reactors.
Run 1: 100°C,
= 5 min.
Run 2: 120°C,
= 2 min.
Run 3: 140°C,
= 45 sec.
Analysis: Compare the ratio of Product : Decomp. You will likely find a "sweet spot" at high temperature/low time (Run 3) [3].
Module 4: Advanced Troubleshooting (FAQ)
Q: I'm seeing "missing mass" during N-Boc deprotection of my spiro amine.A: Strong acids (TFA/HCl) generate heat upon addition and can trigger acid-catalyzed ring rearrangement (Wagner-Meerwein) in strained systems.
Fix: Use TMSOTf / 2,6-lutidine in DCM at 0°C. This is a "water-free" mild deprotection method that avoids the harsh acidity of TFA [4].
Q: Can I use microwave heating?A: Proceed with caution. While microwaves heat rapidly (good), the cooling phase in batch microwave vials is slow. If your spiro ring is extremely sensitive, the "cool-down" period is where the decomposition happens. Flow chemistry with an active quench is superior.
References
Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–N and C–C Bond-Forming Reactions." Chemical Science. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews. Link
Plutschack, M. B., et al. (2017). "The Hitchhiker’s Guide to Flow Chemistry." Chemical Reviews. Link
Sakurai, H., et al. (1978). "Trimethylsilyl Trifluoromethanesulfonate as a Highly Effective Silylating Agent." Journal of Organic Chemistry. Link
Spiro[2.5]oct-4-ylamine hydrochloride is a strained bicyclic amine salt. While the spiro[2.5]octane skeleton provides unique steric bulk and rigidity valuable for drug discovery scaffolds, the hydrochloride salt form presents a distinct challenge: hygroscopicity .
The chloride anion (
) and the ammonium cation () form a crystal lattice that, while stable in dry conditions, possesses high hydration energy. Upon exposure to ambient humidity, the lattice energy is overcome by the formation of hydrogen bonds with atmospheric water. This leads to deliquescence (dissolving in absorbed water) or the formation of a non-stoichiometric hydrate.
The Impact on Your Research:
Stoichiometric Drift: Weighing 100 mg of "wet" salt may only deliver 80 mg of active amine, leading to under-loading in cross-coupling or amide coupling reactions.
Physical State Change: The powder may turn into a sticky gum or oil, making transfer impossible.
Potential Instability: While the amine is generally stable, the combination of a strained cyclopropane ring, high acidity (from the HCl salt), and moisture can promote ring-opening decomposition or hydrolysis over extended periods at elevated temperatures.
Troubleshooting Guide (Q&A)
Category A: Weighing & Handling[1][2]
Q: I weighed the salt on the open bench, and it turned into a sticky paste within minutes. Is it ruined?
Diagnosis: The salt has undergone deliquescence. It is likely chemically intact (unless heated), but the physical form is compromised, and the mass is now inaccurate due to water weight.
Solution: Do not use this material for quantitative reactions immediately. You must dry it first (see Protocol A). For future handling, use a "Weighing by Difference" technique inside a glove bag or use a pre-tared septum vial.
Diagnosis: Moisture has permeated the storage container.
Solution: Do not scrape vigorously, as static charge often worsens the handling of dry amine salts.
Action: Transfer the entire bottle into a glove box or a glove bag flushed with Nitrogen/Argon. Break up the clumps mechanically under inert atmosphere. Aliquot the material into single-use vials (e.g., 50 mg or 100 mg portions) to avoid repeated exposure of the bulk stock.
Category B: Reaction Stoichiometry
Q: My yields are consistently 10-15% lower than expected. Could the salt be the issue?
Diagnosis: Yes. If your salt contains 10-15% water by weight (common for hygroscopic HCl salts), you are systematically under-loading the amine reagent.
Solution: You must determine the "Effective Molecular Weight" (MW_eff).
Action: Perform Quantitative NMR (qNMR) (see Protocol C) to calculate the exact wt% of the amine. Adjust your reaction calculations:
Q: Can I just switch to the free base to avoid this?
Insight: The free base of spiro[2.5]oct-4-ylamine is a liquid and may be volatile or prone to oxidation (formation of N-oxides). The HCl salt is preferred for long-term stability. Stick to the salt but handle it correctly.
Category C: Drying & Storage[3][4]
Q: Can I dry this in an oven at 100°C?
Warning:NO.
Reasoning: The spiro[2.5]octane system contains a cyclopropane ring.[1] While relatively robust, the combination of strong acidity (HCl salt) and high heat (>80°C) poses a risk of acid-catalyzed ring opening or rearrangement.
Solution: Use a vacuum oven at moderate temperature (40–50°C) with a desiccant trap (see Protocol A).
Technical Visualizations
Figure 1: The Hygroscopic Failure Mode
This diagram illustrates the mechanistic pathway of failure when handling hygroscopic amine salts without precautions.
Caption: The cascade of failure starting from atmospheric exposure, leading to hydration and eventual stoichiometric mismatch.
Figure 2: The Correct Handling Workflow
This diagram outlines the self-validating protocol for ensuring experimental success.
Caption: Operational workflow emphasizing the qNMR validation step before committing to synthesis.
Validated Protocols
Protocol A: Safe Drying of Spiro-Amine HCl
Use this when the material has clumped or absorbed moisture.
Setup: Place the open vial containing the amine salt into the oven. Place a tray of
in the bottom of the oven (to act as a water trap).
Parameters:
Vacuum: < 10 mbar (High vacuum preferred).
Temperature: Start at 25°C for 2 hours. Ramp to 45°C . Do NOT exceed 50°C to avoid thermal stress on the strained ring system.
Duration: Dry for 12–24 hours.
Completion: Backfill the oven with Argon or Nitrogen (never ambient air). Cap the vial immediately upon opening the oven door or transfer to a desiccator.
Protocol B: Quantitative NMR (qNMR) for Water Content
The only way to trust your stoichiometry.
Standard: Use Maleic Acid or Dimethyl Sulfone (TraceCERT® or equivalent purity) as the internal standard.
Solvent: DMSO-
(Dissolves both salt and water well; often fails for HCl salts).
Preparation:
Weigh ~10 mg of Spiro-amine HCl (record exact mass
).
Weigh ~10 mg of Standard (record exact mass
).
Dissolve both in 0.6 mL DMSO-
.
Acquisition: Run a standard proton (
) NMR with a relaxation delay () of at least 30 seconds (to ensure full relaxation for integration).
Calculation:
Where = Integral area, = Number of protons, = Molar mass, = Purity.
Protocol C: Azeotropic Drying (Alternative)
Use this if a vacuum oven is unavailable and the material is "gooey".
Dissolve the wet salt in a minimum amount of anhydrous methanol .
Add a 10x volume excess of anhydrous toluene .
Concentrate on a rotary evaporator. The methanol/toluene/water azeotrope will remove the moisture.
Repeat the toluene addition and evaporation 2–3 times.
The result should be a fine white powder. Store immediately under inert gas.
References
BenchChem. (2025).[2] Technical Support Center: Effective Drying of Aniline Hydrochloride Salts. Retrieved from
Minimizing side reactions when using spiro[2.5]octane amine salts
This guide functions as a specialized technical support center for researchers working with spiro[2.5]octane amine salts (e.g., 6-azaspiro[2.5]octane hydrochloride or spiro[2.5]octan-4-amine).[1][2] These scaffolds are i...
Author: BenchChem Technical Support Team. Date: February 2026
This guide functions as a specialized technical support center for researchers working with spiro[2.5]octane amine salts (e.g., 6-azaspiro[2.5]octane hydrochloride or spiro[2.5]octan-4-amine).[1][2] These scaffolds are increasingly valuable in medicinal chemistry as piperidine bioisosteres and for increasing
character, but they possess a "hidden trigger": the high ring strain of the spiro-cyclopropyl moiety (27 kcal/mol).[1][2]
You are likely using spiro[2.5]octane amines to improve metabolic stability or alter the vector of a substituent in a drug candidate.[1] However, the very feature that provides these benefits—the strained spiro-cyclopropane ring—is chemically fragile.[1][2]
The Core Problem: The cyclopropane ring in spiro[2.5] systems is susceptible to acid-catalyzed ring opening and nucleophilic homoconjugate addition .[1] While the amine is supplied as a salt (usually HCl or TFA) for shelf stability, the moment you attempt to "free" the amine for reaction, you enter a danger zone where pH fluctuations and exotherms can trigger scaffold degradation.[1][2]
Module 1: Free-Basing & Solubilization
User Issue: "I see a new impurity (M+18 or M+36) forming immediately after neutralizing the amine salt."
Diagnosis: You are likely witnessing acid-catalyzed hydration or hydrohalogenation (ring opening).[1] This occurs if the neutralization is inefficient, creating local "hot spots" of acidity and heat, or if you use a strong base that triggers an elimination pathway.[2]
Protocol: The "Soft Release" Technique
Do not dump the solid salt directly into a reaction mixture containing base. The dissolution rate is slow, and local pH at the surface of the solid crystal remains acidic, while the bulk solution is basic.[1][2]
Step-by-Step Workflow:
Solvent Choice: Use a biphasic system (DCM or EtOAc / sat. aq. NaHCO
or NaCO).[1] Avoid water-miscible solvents (THF/DMF) for the initial free-basing if possible, as they solvate the ions too well, promoting ring opening.[1][2]
Temperature: Cool the biphasic mixture to 0°C.
Partition: Stir the salt in the biphasic mixture vigorously for 15 minutes.
Isolation: Separate the organic layer, dry over Na
SO (avoid MgSO if slightly acidic), and concentrate only if necessary. Ideally, use the amine solution directly.[2]
Data: Base Compatibility Table
Base Type
Risk Level
Notes
Triethylamine / DIPEA
Moderate
Common for in situ neutralization, but amine hydrochlorides can buffer the pH in a range that promotes ring opening if the reaction is slow.[1]
NaOH / KOH (Strong)
High
High risk of polymerization or nucleophilic attack on the ring if electron-deficient substituents are present.[1]
| Na
CO / KCO | Low | Recommended. Heterogeneous nature prevents pH spikes. |
| Pyridine | Moderate | Can form complexes; often too weak to fully free the base rapidly. |
Module 2: Reaction Optimization (Coupling)
User Issue: "My amide coupling yield is low, and NMR shows loss of the characteristic high-field cyclopropane protons (0.3–0.8 ppm)."
Diagnosis: The coupling reagents or byproducts are attacking the ring.
HATU/HBTU: Generates reactive species that can be too aggressive.[1]
Carbodiimides (EDC/DCC): If the reaction stalls, the activated acid can protonate the cyclopropane.[1][2]
Troubleshooting Guide
Q: Which coupling reagent is safest?
A:T3P (Propylphosphonic anhydride) is superior for spiro[2.5]octanes.[1] It works well in EtOAc (compatible with the "Soft Release" extraction) and produces non-acidic byproducts.[1]
Q: Can I use acid chlorides?
A: Only if you include a scavenger base (proton sponge or excess DIPEA) before adding the acid chloride. The HCl generated is the enemy.[1]
Visualization: Reaction Safety Pathway
This diagram illustrates the decision logic to preserve the spiro-ring integrity.
Caption: Decision tree for minimizing acid-exposure risks during neutralization and coupling of spiro[2.5]octane amines.
Module 3: Workup & Isolation
User Issue: "The reaction looked clean on TLC, but after workup, the product degraded."
Diagnosis: You likely used a standard 1M HCl wash to remove excess amine or pyridine.[1]
Mechanism: The spiro[2.5]octane ring, while kinetically stable, is thermodynamically strained.[2] A 1M HCl wash (pH ~0) provides enough proton pressure to protonate the corner carbon of the cyclopropane, leading to ring opening (formation of the gem-dimethyl or ethyl-substituted cyclohexane derivative).[1]
Caption: Mechanism of acid-catalyzed ring opening.[1][3] The relief of ring strain drives the irreversible cleavage of the cyclopropane.
References
Vertex AI Search. (2023).[1] 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor.[1][4] PubMed.[1] Link
ChemicalBook. (n.d.).[1] 6-azaspiro[2.5]octane Product Properties and Safety. ChemicalBook. Link
BenchChem. (2025).[1] Theoretical and Computational Examination of Spiro[2.5]octane-5-carboxylic acid: A Technical Guide. BenchChem. Link[1]
Royal Society of Chemistry. (1970).[1][5] Ring inversion in spiro-compounds.[1][5] Dioxaspiro[2,5]octanes.[1][5][6] Journal of the Chemical Society D. Link
National Institutes of Health (NIH). (1999).[1] Consequences of acid catalysis in concurrent ring opening and halogenation of spiroketals. PubMed.[1] Link
Ticket #402: Neutralization Strategies for Spiro[2.5]oct-4-ylamine Hydrochloride
Status: Open Priority: High Assigned Specialist: Senior Application Scientist, Chemical Process Group[1][2] Executive Summary You are encountering difficulties neutralizing Spiro[2.5]oct-4-ylamine hydrochloride (CAS: 196...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Open
Priority: High
Assigned Specialist: Senior Application Scientist, Chemical Process Group[1][2]
Executive Summary
You are encountering difficulties neutralizing Spiro[2.5]oct-4-ylamine hydrochloride (CAS: 1965308-89-7).[1][2] Users typically report low recovery yields or persistent emulsions when using standard strong bases (e.g., 1M NaOH).[1]
Root Cause Analysis:
Amphiphilic Nature: The spiro[2.5]octane scaffold is lipophilic, but the primary amine creates a high polarity index.[1] In partial neutralization states, this surfactant-like structure stabilizes emulsions.[2]
Steric Hindrance: The amine at position 4 is adjacent to the spiro-carbon (C3).[2] This "neopentyl-like" steric bulk can impede proton transfer kinetics, requiring longer equilibration times than linear amines.[2]
Volatility & Carbamate Formation: The free amine (MW ~125 g/mol ) is moderately volatile and reacts avidly with atmospheric CO₂ to form insoluble carbamates, often mistaken for "unneutralized salt."[1]
Module 1: Base Selection Matrix
Do not default to NaOH.[1][2] Use this matrix to select the base matching your downstream application.
Base Type
Recommended Reagent
pKa (Conj. Acid)
Pros
Cons
Best For
Inorganic (Weak)
Potassium Carbonate (K₂CO₃)
~10.3
Mild; high "salting-out" effect; prevents emulsions.[1][2]
Expert Note: MTBE is preferred over DCM.[2] DCM is denser than water and often traps the amine in "rag layers" (emulsions).[1] MTBE floats and separates cleanly.
Basification: Add saturated aqueous K₂CO₃ (3.0 equiv) slowly at 0°C.
Equilibration: Vigorously stir at Room Temperature (RT) for 45 minutes .
Critical: Do not rush. The steric bulk near the amine requires time for the biphasic proton transfer.
Separation: Separate layers. Extract the aqueous layer 2x with MTBE.
Drying: Dry combined organics over Na₂SO₄ (Sodium Sulfate).
Avoid MgSO₄: It is slightly acidic and can trap amines.[2]
Concentration: Remove solvent under reduced pressure (keep bath < 30°C to prevent volatility loss).
Protocol B: The Anhydrous "In-Situ" Release
Use this if you are performing an acylation, alkylation, or coupling reaction immediately.[1]
Solvation: Dissolve the amine HCl salt in the reaction solvent (e.g., DMF, THF, or DCM).
Neutralization: Add DIPEA (2.5 equiv).
Why 2.5 equiv? 1.0 equiv neutralizes the HCl. 1.0 equiv acts as the proton scavenger for the subsequent reaction. 0.5 equiv ensures the equilibrium stays driven to the free base.
Tip: A glass rod dipped in HCl vapor held over the reaction will fume white (ammonium chloride) if free amine is present.[1]
Proceed: Add your electrophile (e.g., Acid Chloride, Isocyanate) directly to this mixture.[1]
Module 3: Decision Logic & Workflow Visualization
Figure 1: Base Selection Decision Tree
Follow this logic to prevent downstream purification issues.
Caption: Decision tree for selecting the optimal neutralization base based on scale and downstream application.
Figure 2: Protocol A (Biphasic) Workflow
Visualizing the critical separation steps to avoid emulsion.
Caption: Workflow for K₂CO₃ mediated neutralization. Note the specific drying agent and temperature control.
Module 4: Frequently Asked Questions (FAQ)
Q: Can I use Sodium Bicarbonate (NaHCO₃)?A:Not recommended. The pKa of the conjugate acid (H₂CO₃) is ~6.4, while the amine's pKa is likely ~10.[1]5. Bicarbonate is too weak to drive the deprotonation to completion (>99%). You will leave significant amounts of salt in the aqueous layer. Use Carbonate (K₂CO₃, pKa ~10.3) or Hydroxide.[1][2]
Q: I see a white solid forming after I dry the organic layer. What is it?A: This is likely a carbamate .[1][2] Primary amines like Spiro[2.5]oct-4-ylamine react with CO₂ in the air.[1][2]
Fix: Flush all glassware with Nitrogen/Argon before use.[2] Store the free amine under inert gas immediately.
Q: Why did you recommend MTBE over Dichloromethane (DCM)?A: Two reasons:
Density: MTBE (0.74 g/mL) is lighter than water; DCM (1.33 g/mL) is heavier.[1][2] When emulsions form, DCM layers sit at the bottom, making it hard to see the interface. MTBE forces the organic layer to the top.
Solubility: The spiro-ring is lipophilic.[2] MTBE is an excellent solvent for lipophilic amines while rejecting inorganic salts better than DCM.[2]
Q: Is the cyclopropane ring stable to 1M NaOH?A: Generally, yes .[1] The spiro[2.5]octane system is robust toward bases.[1] However, it is sensitive to strong acids which can trigger ring-opening rearrangements.[2] Neutralization is safe, but avoid prolonged heating with strong caustics.
References
Neutralization of Amine Hydrochlorides . ResearchGate Technical Forum. Available at: [Link] (Discussions on carbonate vs. hydroxide efficacy).
Spiro[2.5]octane Ring Stability . NIST Chemistry WebBook.[2][3] Available at: [Link] (General stability data for the parent ring system).[1]
pKa of Primary Amines (Cyclohexylamine Analog) . Evans pKa Table. (Used for theoretical grounding of pKa ~10.6).[1]
13C NMR shifts characteristic of the spiro[2.5]octane ring system
Title: Comparative Analysis of 13C NMR Signatures: The Spiro[2.5]octane Scaffold Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The Spiro[2...
Author: BenchChem Technical Support Team. Date: February 2026
Title: Comparative Analysis of 13C NMR Signatures: The Spiro[2.5]octane Scaffold
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Spiro[2.5]octane Signature[1]
The spiro[2.5]octane system—a cyclohexane ring fused to a cyclopropane ring at a single carbon—represents a critical pharmacophore in modern drug discovery.[1] Its value lies in conformational restriction , fixing the spatial orientation of substituents without the rotational freedom of a gem-dimethyl group.
However, characterizing this scaffold presents unique NMR challenges due to the electronic properties of the strained cyclopropane ring. This guide provides an objective comparison of the 13C NMR chemical shifts of spiro[2.5]octane against its primary structural alternatives: the flexible 1,1-dimethylcyclohexane and the expanded spiro[3.5]nonane .
Key Diagnostic Indicator:
The hallmark of the spiro[2.5]octane system is the extreme high-field shift of the cyclopropyl methylene carbons (
5–15 ppm), a region virtually silent in most other aliphatic systems.
Theoretical Underpinning: The "Walsh Orbital" Effect
To interpret the data correctly, one must understand the causality behind the shifts. The carbon atoms in the cyclopropane ring of spiro[2.5]octane do not behave like standard
carbons.
Strain & Hybridization: The C-C bonds in the three-membered ring possess significant
-character (approximating hybridization), known as Walsh orbitals . This electronic distribution creates a unique magnetic anisotropy that heavily shields the ring carbons.
The Spiro Center: The quaternary spiro carbon is subject to competing effects: desshielding from the alpha-substitution and shielding from the ring strain. It typically resonates in the 20–35 ppm range, often overlapping with methylene signals, making DEPT/APT experiments mandatory for assignment.
Comparative Data Analysis
The following table contrasts the 13C NMR shifts of the spiro[2.5]octane core with its closest analogs.
Table 1: 13C NMR Chemical Shift Comparison (
ppm, )
Carbon Position
Spiro[2.5]octane (Target)
1,1-Dimethylcyclohexane (Open Analog)
Spiro[3.5]nonane (Ring Analog)
Diagnostic Note
Small Ring /
5.0 – 15.0 ppm
24.6 – 29.0 ppm ()
15.0 – 25.0 ppm
CRITICAL: Spiro[2.5] is uniquely upfield.
Spiro/Quaternary Carbon ()
27.0 – 32.0 ppm
31.8 ppm
35.0 – 40.0 ppm
Low intensity signal; requires long .
Cyclohexane -
30.0 – 36.0 ppm
39.0 – 40.0 ppm
30.0 – 35.0 ppm
Deshielded by the quaternary center.
Cyclohexane -
22.0 – 26.0 ppm
22.5 ppm
22.0 – 26.0 ppm
Standard cyclohexane envelope.
Cyclohexane -
25.0 – 27.0 ppm
26.5 ppm
25.0 – 27.0 ppm
Distal to the modification.
Data Sources: Aggregated from experimental data on spiro-dione derivatives and hydrocarbon standards [1, 2, 3].
Experimental Protocol: Reliable Detection of the Spiro Center
The quaternary spiro carbon is notoriously difficult to detect due to long spin-lattice relaxation times (
) and the lack of Nuclear Overhauser Effect (NOE) enhancement.
Protocol A: The "Quaternary-Only" Validation (Recommended)
Use this workflow to unambiguously distinguish the spiro carbon from overlapping methylene signals.
Sample Prep: Dissolve ~10-20 mg of compound in 0.6 mL
.
Experiment 1: Standard 1H-Decoupled 13C.
Scans: 256–512.
Delay (
): 2.0 seconds.
Experiment 2: DEPT-135 (Distortionless Enhancement by Polarization Transfer).
Pulse: 135° read pulse.
Result:
are Positive (Up); are Negative (Down); Quaternary C is Silent .
Analysis: Overlay the Standard 13C and DEPT-135 spectra. Any peak present in the Standard spectrum but missing in the DEPT-135 is your Spiro Quaternary Carbon.
If you need to integrate the spiro carbon signal (e.g., to determine diastereomeric ratios):
Relaxation Agent: Add 2-3 mg of Chromium(III) acetylacetonate (
) to the NMR tube. This paramagnetic species shortens for all carbons.
Pulse Sequence: Use Inverse Gated Decoupling (decoupler on during acquisition, off during delay).
Delay (
): Set to >5 seconds (even with ).
Result: All carbons, including the quaternary spiro center, will have quantitative integrals.
Structural Elucidation Workflow
The following logic flow illustrates how to confirm the spiro[2.5]octane scaffold using the data and protocols described above.
Figure 1: Decision tree for distinguishing spiro[2.5]octane from gem-dimethyl and larger spiro-analogs based on 13C NMR shifts and DEPT phasing.
References
Ma, S., et al. (2011). "An Efficient Method for the Synthesis of 2′,3′-Nonsubstituted Cycloalkane-1,3-dione-2-spirocyclopropanes." Chemical and Pharmaceutical Bulletin, 59(11), 1439-1444.
NIST Mass Spectrometry Data Center. (2021). "1,1-Dimethylcyclohexane Infrared and NMR Data." NIST Chemistry WebBook, SRD 69.
Kaur, H., et al. (2020). "Hit-to-Lead Optimization of Acetazolamide-Based Bacterial Carbonic Anhydrase Inhibitors." ACS Infectious Diseases, 6(8), 2059–2072. (Contains detailed experimental NMR data for spiro[2.5]octane and spiro[3.5]nonane derivatives).
Infrared (IR) spectroscopy analysis of Spiro[2.5]oct-4-ylamine HCl
Executive Summary Spiro[2.5]oct-4-ylamine HCl presents a unique spectroscopic challenge due to the superposition of high-strain cyclopropane features with broad ammonium salt absorptions. This guide provides a technical...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Spiro[2.5]oct-4-ylamine HCl presents a unique spectroscopic challenge due to the superposition of high-strain cyclopropane features with broad ammonium salt absorptions. This guide provides a technical framework for identifying this motif, distinguishing it from its free base form and non-spiro analogues (e.g., cyclohexylamine).
Key Diagnostic Value: The "Spiro-Fingerprint"—a high-frequency C-H stretch (>3000 cm⁻¹) coupled with a specific ring-breathing mode (~1020 cm⁻¹)—serves as the primary validation marker, distinguishing this scaffold from standard aliphatic amines.
Structural Basis of Spectral Features
To interpret the IR spectrum accurately, one must understand the vibrational physics of the spiro[2.5]octane skeleton.
The "Spiro-Strain" Effect
Unlike unstrained cyclohexane, the fused cyclopropane ring in the spiro[2.5] system possesses significant angle strain. According to the Walsh Orbital model :
Increased s-Character: The carbon atoms in the cyclopropane ring utilize orbitals with higher s-character for the exocyclic C-H bonds.
Frequency Shift: Higher s-character results in shorter, stronger bonds. Consequently, cyclopropyl C-H stretching vibrations shift to 3040–3090 cm⁻¹ , a region typically reserved for alkenes or aromatics, distinct from the standard alkane range (<3000 cm⁻¹).
The Ammonium HCl Interface
The amine hydrochloride moiety (
) introduces strong hydrogen bonding, creating a broad, dominant absorption band from 2600–3200 cm⁻¹ . This often obscures the fine structure of C-H stretches, requiring analysis of "combination bands" and fingerprint regions for confirmation.
Experimental Protocol (Standardized)
Method Selection: ATR vs. Transmission
For this hydrochloride salt, Attenuated Total Reflectance (ATR) with a Diamond or ZnSe crystal is recommended over KBr pellets to avoid moisture uptake (hygroscopicity) which can broaden bands further.
Workflow Diagram
Figure 1: Optimized workflow for analyzing hygroscopic amine salts via ATR-FTIR.
Spectral Analysis & Assignments
The following table details the critical bands expected for Spiro[2.5]oct-4-ylamine HCl.
Frequency Region (cm⁻¹)
Vibration Mode
Assignment & Diagnostic Note
3040 – 3090
Primary Diagnostic. Distinct "shoulder" on the high-frequency side of the ammonium band. Indicates the strained spiro-ring.
2800 – 3200
Broad, strong band characteristic of . Overlaps with alkane C-H stretches.[1][2][3][4]
2850 – 2950
Standard methylene stretches from the 6-membered ring. Often appears as peaks riding on the ammonium slope.
2000 – 2500
Combination Bands
Weak, broad overtones characteristic of amine salts.
1600 – 1620
Asymmetric bending of the ammonium group. Medium intensity.
1500 – 1520
Symmetric bending.
1445 – 1460
Scissoring vibration of the cyclohexane ring.
1015 – 1035
Ring Breathing
Secondary Diagnostic. Characteristic skeletal vibration of the cyclopropane ring.
Comparative Performance Analysis
Scenario A: Product Verification (Spiro vs. Non-Spiro)
Distinguishing Spiro[2.5]oct-4-ylamine HCl from Cyclohexylamine HCl (a common structural analog lacking the spiro-fusion).
Feature
Spiro[2.5]oct-4-ylamine HCl
Cyclohexylamine HCl
Interpretation
>3000 cm⁻¹ Region
Visible shoulder/peak (~3060 cm⁻¹)
Absent (Empty region)
The spiro-ring C-H is the only aliphatic signal appearing above 3000 cm⁻¹.
Fingerprint (~1020 cm⁻¹)
Distinct medium/strong band
Weak or Absent
The "Ring Breathing" mode is specific to the strained cyclopropane system.
Ring Strain Effect
Slight blue-shift in skeletal bands
Standard cyclohexane modes
Spiro-fusion rigidifies the cyclohexane chair, altering low-frequency modes.
Scenario B: Process Control (Salt vs. Free Base)
Monitoring the acidification or neutralization step.
Feature
HCl Salt Form
Free Base Form
Process Status
N-H Region
Broad, continuous (2600-3200 cm⁻¹)
Sharp Doublet (3300-3400 cm⁻¹)
Complete. Appearance of doublet indicates successful deprotection/neutralization.
Combination Bands
Present (2000-2500 cm⁻¹)
Absent
Incomplete. Presence suggests residual salt.
C-H Visibility
Obscured by Ammonium
Clearly resolved
Free base allows clear integration of the unique spiro C-H stretch.
Diagnostic Logic (Decision Tree)
Use this logic flow to interpret the spectrum of an unknown sample suspected to be Spiro[2.5]oct-4-ylamine HCl.
Figure 2: Logic gate for spectral confirmation of the spiro-amine salt.
References
Doc Brown's Chemistry. Interpretation of the infrared spectrum of cyclopropane. Retrieved from docbrown.info. Link
National Institutes of Health (NIH) - PubChem. Spiro[2.5]octane Spectral Data. PubChem Compound Summary. Link
A Senior Application Scientist's Guide to Handling Spiro[2.5]oct-4-ylamine hydrochloride
As researchers and drug development professionals, our work with novel chemical entities like Spiro[2.5]oct-4-ylamine hydrochloride (CAS No. 1965308-89-7) demands a synthesis of innovation and uncompromising safety.
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities like Spiro[2.5]oct-4-ylamine hydrochloride (CAS No. 1965308-89-7) demands a synthesis of innovation and uncompromising safety. This guide moves beyond a simple checklist to provide a procedural and logistical framework for handling this spirocyclic amine. Our objective is to ensure that every step, from receipt to disposal, is underpinned by a deep understanding of the material's properties and a proactive safety culture.
Hazard Identification: Understanding the Risks
Spiro[2.5]oct-4-ylamine hydrochloride is a white to off-white powder, and its hydrochloride salt form indicates good water solubility[1]. While comprehensive toxicological data is not widely published, the Globally Harmonized System (GHS) classification provides a clear directive for its handling. The primary risks are associated with its irritant properties upon direct contact or inhalation.
A thorough risk assessment is the foundational step before any handling operations commence. This involves not only understanding the intrinsic hazards of the chemical but also evaluating the specific experimental context, including quantities used, duration of exposure, and the potential for aerosolization.
IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Precautionary Statements (Storage)
P403+P233
Store in a well-ventilated place. Keep container tightly closed.
Precautionary Statements (Disposal)
P501
Dispose of contents/container in accordance with local/regional/national/international regulations.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of PPE is dictated directly by the hazard profile. For Spiro[2.5]oct-4-ylamine hydrochloride, the focus is on creating a complete barrier against skin, eye, and respiratory exposure.
Eye and Face Protection
Directive: Wear ANSI Z87.1-rated safety glasses with side shields, at a minimum.
Causality: The H319 "Causes serious eye irritation" classification necessitates robust protection. Standard laboratory safety glasses are the first line of defense.
Best Practice: When handling quantities greater than a few milligrams or when there is a significant risk of dust generation (e.g., during weighing or transfer), upgrade to chemical splash goggles. If there is a splash risk with solutions, a full-face shield worn over safety glasses is required.
Skin and Body Protection
Directive: Wear a fully buttoned laboratory coat and nitrile rubber gloves.
Causality: The H315 "Causes skin irritation" statement is the primary driver for this requirement. A lab coat prevents incidental contact with clothing, and gloves are the essential barrier for hand protection.
Protocol-Specific Insights:
Glove Selection: Nitrile gloves offer good protection against powders and incidental splashes of many amine solutions. For prolonged handling or when preparing concentrated solutions, consult a glove compatibility chart. Always double-glove if handling significant quantities.
Glove Integrity: Before use, visually inspect gloves for any signs of degradation or puncture.
Donning and Doffing: Remove gloves using the proper technique to avoid contaminating your skin. Never wear gloves outside the laboratory.
Contamination: If gloves become contaminated, remove them immediately, wash your hands thoroughly, and don a new pair.
Respiratory Protection
Directive: All handling of the solid compound must be performed within a certified chemical fume hood.
Causality: This directly addresses the H335 "May cause respiratory irritation" hazard by using engineering controls to capture any airborne particles at the source.
When to Use a Respirator: In standard laboratory use where a fume hood is properly utilized, a respirator should not be necessary. However, in the event of a large spill outside of a fume hood or during emergency response, a NIOSH-approved respirator with a P100 (particulate) filter would be required. All respirator use must be under a formal respiratory protection program with proper fit-testing and training.
Operational Handling & Engineering Controls
Safe handling is a combination of appropriate PPE and well-designed experimental procedures.
Engineering Controls
Primary Containment: A chemical fume hood is the most critical piece of safety equipment for handling this compound. Ensure the sash is at the lowest practical height to maximize airflow efficiency.
Ventilation: Work in a well-ventilated laboratory to ensure any fugitive emissions are diluted and exhausted[1].
Step-by-Step Handling Protocol (Solid)
Preparation: Before retrieving the compound, ensure your workspace within the fume hood is clean and uncluttered. Assemble all necessary equipment (spatulas, weigh boats, glassware).
Don PPE: Put on your lab coat, safety glasses/goggles, and gloves.
Weighing: Perform all weighing operations on a balance placed inside the fume hood or in a dedicated powder containment hood. Use a micro-spatula to carefully transfer the solid, minimizing any disturbance that could create dust.
Transfer: If transferring the powder to a flask, use a powder funnel. Tap the funnel gently to ensure all material is transferred.
Dissolution: When preparing solutions, add the solid to the solvent slowly. Be aware of any potential exothermic reactions, although none are specifically noted for this compound.
Preparedness is key to mitigating the impact of an accidental exposure or spill.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes[1]. Remove any contaminated clothing while continuing to flush. If irritation persists, seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open[1]. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air immediately[1]. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek medical attention.
Ingestion: Do NOT induce vomiting. Have the person rinse their mouth with water and drink one to two glasses of water. Seek immediate medical attention.
Minor Spill (in fume hood):
Alert others in the area.
Wearing appropriate PPE, gently cover the spill with a chemical absorbent pad or a universal spill absorbent.
Carefully sweep the absorbed material into a designated waste container.
Decontaminate the area with a suitable cleaning solution (e.g., 70% ethanol), followed by soap and water.
Major Spill (outside fume hood):
Evacuate the immediate area.
Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.
Prevent entry into the affected area.
Allow only trained emergency response personnel to conduct the cleanup.
Decontamination & Disposal Plan
Proper disposal prevents chemical hazards from impacting personnel, the community, and the environment.
Decontamination
Glassware & Equipment: All non-disposable equipment that has come into contact with the compound should be rinsed three times with a suitable solvent (e.g., ethanol or water). The rinsate should be collected and disposed of as hazardous chemical waste. After rinsing, the equipment can be washed using standard laboratory procedures.
Work Surfaces: At the end of each procedure, wipe down the work surface inside the fume hood with a damp cloth or towel, using a suitable solvent or soapy water. Dispose of the cleaning materials as solid hazardous waste.
Disposal
Solid Waste: All disposable materials contaminated with Spiro[2.5]oct-4-ylamine hydrochloride (e.g., gloves, weigh boats, paper towels, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste: Unused solutions or rinsates containing the compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Given its amine structure, the waste stream will likely be basic. Do not mix with incompatible waste streams (e.g., strong acids or oxidizers).
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Consult with your institution's EHS department for specific guidance on waste stream labeling and pickup procedures.
Chemical Handling & Safety Workflow
The following diagram outlines the critical steps and decision points for safely handling Spiro[2.5]oct-4-ylamine hydrochloride.
Caption: Workflow for handling Spiro[2.5]oct-4-ylamine hydrochloride.